Ido-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H39N5O4 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[(2R,4R)-9-[4-(2-hydroxyethoxy)piperidine-1-carbonyl]-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]ethanone |
InChI |
InChI=1S/C29H39N5O4/c1-19-4-3-5-24(20(19)2)31-10-12-32(13-11-31)26(36)18-34-25-17-21-16-23(21)27(25)28(30-34)29(37)33-8-6-22(7-9-33)38-15-14-35/h3-5,21-23,35H,6-18H2,1-2H3/t21-,23-/m1/s1 |
InChI Key |
AUNDCQZYBPUZKC-FYYLOGMGSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C([C@@H]5C[C@@H]5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C(C5CC5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Ido-IN-15, a Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ido-IN-15 is a highly potent, small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune evasion, leading to the suppression of T-cell mediated anti-tumor responses. By inhibiting IDO1, this compound aims to restore immune function and enhance the efficacy of cancer immunotherapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) with a half-maximal inhibitory concentration (IC50) of less than 0.51 nM.[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine. This process is a central component of the kynurenine pathway.
In the context of oncology, tumor cells and other cells within the tumor microenvironment can upregulate IDO1 expression. This increased IDO1 activity leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The rapid consumption of tryptophan in the local tumor microenvironment starves proliferating T-cells, which are highly sensitive to tryptophan levels. This deprivation leads to the activation of the General Control Nonderepressible 2 (GCN2) stress kinase, resulting in T-cell anergy and apoptosis.
-
Accumulation of Kynurenine Metabolites: The enzymatic breakdown of tryptophan produces kynurenine and its derivatives, which act as signaling molecules. These metabolites can induce the differentiation of naïve T-cells into regulatory T-cells (Tregs) and promote the apoptosis of effector T-cells, further contributing to an immunosuppressive milieu.
By potently inhibiting IDO1, this compound blocks the degradation of tryptophan, thereby preventing both the depletion of this essential amino acid and the accumulation of immunosuppressive kynurenine metabolites. This action is hypothesized to restore the proliferative and effector functions of anti-tumor T-cells, rendering the tumor more susceptible to immune-mediated destruction.
Quantitative Data
The publicly available data for this compound is currently limited. The following table summarizes the key potency metric.
| Parameter | Value | Source |
| IDO1 IC50 | < 0.51 nM | [1] |
Further research is required to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.
Signaling Pathways and Experimental Workflows
IDO1-Mediated Immune Suppression Signaling Pathway
The following diagram illustrates the canonical IDO1 signaling pathway that is targeted by this compound.
General Experimental Workflow for IDO1 Inhibitor Screening
The following diagram outlines a typical workflow for the initial in vitro screening and characterization of IDO1 inhibitors like this compound.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following are representative methodologies for key experiments in the evaluation of IDO1 inhibitors.
Recombinant Human IDO1 Enzymatic Assay (for IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the recombinant IDO1 enzyme to each well and incubate for a short period at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA to each well.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add DMAB reagent to each well. This reagent reacts with the kynurenine produced to form a yellow-colored product.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay
This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and engagement of the target in a more physiologically relevant system.
Materials:
-
HeLa or other suitable human cancer cell line known to express IDO1 upon stimulation
-
Interferon-gamma (IFN-γ)
-
Cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plate
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce the expression of IDO1.
-
Add the test compound at various concentrations to the appropriate wells.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Detect the concentration of kynurenine in the supernatant using the TCA and DMAB method described in the enzymatic assay protocol.
-
Determine the IC50 value of the test compound in the cellular environment.
Conclusion
This compound is a potent inhibitor of IDO1, a key immuno-oncology target. Its mechanism of action is centered on the reversal of the immunosuppressive effects of tryptophan catabolism within the tumor microenvironment. While early data indicates high potency, further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on IDO1 inhibitors and related cancer immunotherapies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of late 2025. It is not intended as a substitute for professional medical advice, diagnosis, or treatment.
References
The Discovery and Synthesis of Ido-IN-15: A Technical Guide for Researchers
Ido-IN-15 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is a critical component of immune escape in cancer, making IDO1 a promising target for novel immunotherapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
This compound was discovered and developed by Merck, Sharp & Dohme Corp., as detailed in their patent application WO 2020/112581 A1.[1] This patent discloses a series of novel substituted piperazine amide compounds as potent IDO1 inhibitors.[1][2] The invention of these compounds, including this compound, represents a significant advancement in the search for small molecule immunomodulators for the treatment of cancer and other diseases where the IDO1 pathway is implicated.[1][3] The inventors credited in the patent are Clausen, D.; Chen, P.; Fradera, X.; Guo, L.; Han, Y.; He, S.; Huang, X.; Kozlowski, J.; Li, G.; Martinot, T. A.; Pasternak, A.; Verras, A.; Xiao, L.; Yu, W.; Zhang, R.; and Ye, F.[2]
Quantitative Biological Data
This compound has demonstrated high potency in both enzymatic and cellular assays. It is crucial to distinguish between these two types of assays, as they provide different insights into the inhibitor's activity.
| Parameter | Value | Assay Type | Reference |
| IC50 | < 0.51 nM | Cellular (HeLa cells with IFNγ) | [2] |
| IC50 | 127 nM | Enzymatic | [4] |
Note: The significant difference between the cellular and enzymatic IC50 values may be attributed to various factors such as cell permeability, off-target effects within the cellular environment, or different assay conditions.
IDO1 Signaling Pathway and Mechanism of Action
IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[2] This depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, create an immunosuppressive microenvironment that allows tumor cells to evade the host's immune system.[5] By inhibiting IDO1, this compound blocks this pathway, thereby restoring T-cell function and enhancing anti-tumor immunity.
IDO1 Signaling Pathway and Inhibition by this compound.
Synthesis of this compound
The synthesis of this compound, a substituted piperazine amide, is detailed in the patent application WO 2020/112581 A1. While the specific, step-by-step protocol for this compound is contained within the full patent document, the general synthesis of related piperazine amides often involves the coupling of a substituted piperazine with a carboxylic acid derivative. The following diagram illustrates a generalized synthetic workflow for this class of compounds.
Generalized Synthetic Workflow for Piperazine Amide IDO1 Inhibitors.
Experimental Protocols
The biological activity of this compound was characterized using established in vitro assays. The following are detailed methodologies for typical enzymatic and cellular IDO1 inhibition assays.
IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid for detection of kynurenine
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add the test compound (this compound) at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
IDO1 Cellular Inhibition Assay (HeLa cells)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Reagents and Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFNγ) to induce IDO1 expression
-
Test compound (this compound) dissolved in DMSO
-
Reagents for kynurenine detection as described in the enzymatic assay.
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Add the test compound (this compound) at various concentrations to the cells. Include a vehicle control (DMSO).
-
Incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the enzymatic assay.
-
Determine the IC50 value of the test compound in the cellular environment.
-
Workflow for IDO1 Inhibition Assays.
References
- 1. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Substituted Piperazine Amide Compounds as Indoleamine-2,3-dioxygenase (IDO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2020127200A1 - Heterocyclic derivatives, pharmaceutical compositions and their use in the treatment, amelioration or prevention of cancer - Google Patents [patents.google.com]
Ido-IN-15: A Technical Overview of a Potent IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune tolerance. Its overexpression in various cancers allows tumors to evade the immune system, making it a prime target for cancer immunotherapy. Ido-IN-15 has emerged as a highly potent inhibitor of IDO1. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols relevant to its evaluation. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates the known attributes of the compound and provides generalized protocols for assessing IDO1 inhibitors, offering a framework for its further investigation.
Introduction to IDO1 and its Role in Immuno-oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine. This process has profound implications for the immune system. The depletion of tryptophan in the local microenvironment can arrest the proliferation of effector T cells, which are crucial for anti-tumor immunity. Furthermore, the accumulation of downstream metabolites, collectively known as kynurenines, can induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.
Many tumors exploit this pathway to create an immunosuppressive microenvironment, thereby facilitating their growth and survival. The inhibition of IDO1 is therefore a promising therapeutic strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies, such as checkpoint inhibitors.
This compound: A Potent IDO1 Inhibitor
This compound is a small molecule inhibitor of the IDO1 enzyme. Publicly available data on this compound is currently limited, primarily originating from chemical supplier datasheets.
Biochemical Potency
The primary reported quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the IDO1 enzyme.
| Compound | Target | IC50 (nM) | CAS Number |
| This compound | IDO1 | < 0.51 | 2433886-87-2 |
Table 1: Biochemical Potency of this compound.[1]
This sub-nanomolar potency suggests that this compound is a highly effective inhibitor of the IDO1 enzyme in a biochemical context.
Signaling Pathways and Mechanism of Action
The inhibitory action of this compound is directed at the IDO1 enzyme, which is a central node in a significant immunomodulatory pathway.
Caption: IDO1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following sections describe generalized, standard assays used to characterize IDO1 inhibitors. These protocols can serve as a template for the evaluation of this compound.
IDO1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine by IDO1, which is then converted to kynurenine. The concentration of kynurenine is measured, often by spectrophotometry or HPLC.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Ascorbic acid and methylene blue (cofactors)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
p-dimethylaminobenzaldehyde (DMAB) in acetic acid (for colorimetric detection)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add serial dilutions of this compound (or vehicle control) to the wells of a 96-well plate.
-
Add the recombinant IDO1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Generalized Workflow for an IDO1 Enzymatic Inhibition Assay.
Cellular IDO1 Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SK-OV-3) using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the amount of kynurenine secreted into the culture medium is quantified.
Materials:
-
Human cancer cell line (e.g., HeLa, SK-OV-3)
-
Cell culture medium and supplements
-
Recombinant human IFN-γ
-
Test compound (this compound) dissolved in DMSO
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound (or vehicle control).
-
Incubate for a further 24-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using the TCA and DMAB method described in the enzymatic assay, or by HPLC.
-
Determine the cellular EC50 value.
In Vivo Efficacy Studies
No in vivo efficacy data for this compound has been identified in the public domain.
A general approach to assessing the in vivo efficacy of an IDO1 inhibitor would involve using a syngeneic tumor model in immunocompetent mice.
Principle: The inhibitor is administered to tumor-bearing mice, and its effect on tumor growth, the tumor microenvironment, and systemic immune responses is evaluated.
Animal Model:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line known to express IDO1 or to induce IDO1 in the host (e.g., B16-F10 melanoma, CT26 colon carcinoma).
Procedure:
-
Implant tumor cells subcutaneously or orthotopically into the mice.
-
Once tumors are established, randomize the mice into treatment groups (vehicle control, this compound).
-
Administer this compound at various doses and schedules (e.g., daily oral gavage).
-
Monitor tumor growth by caliper measurements.
-
At the end of the study, collect tumors and blood for pharmacodynamic and immunological analysis.
Endpoints:
-
Tumor growth inhibition (TGI)
-
Survival analysis
-
Measurement of kynurenine and tryptophan levels in plasma and tumor tissue (Kyn/Trp ratio) as a pharmacodynamic biomarker of IDO1 inhibition.
-
Immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in CD8+ T cells, Tregs, etc.
Pharmacokinetic Studies
No pharmacokinetic data for this compound has been identified in the public domain.
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Procedure:
-
Administer this compound to animals (e.g., mice, rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points post-dosing.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters.
Key Parameters:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.
-
Maximum concentration (Cmax): The highest observed plasma concentration.
-
Time to maximum concentration (Tmax): The time at which Cmax is reached.
-
Area under the curve (AUC): The total drug exposure over time.
-
Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
Conclusion and Future Directions
This compound is a highly potent inhibitor of the IDO1 enzyme, as evidenced by its sub-nanomolar IC50 value. This positions it as a promising candidate for further investigation as a cancer immunotherapy agent. However, a comprehensive understanding of its therapeutic potential is currently hampered by the lack of publicly available data on its cellular activity, in vivo efficacy, and pharmacokinetic properties.
Future research should focus on:
-
Publishing the detailed synthesis and characterization of this compound.
-
Conducting and reporting on in-depth cellular assays to confirm its on-target effects and assess any off-target activities.
-
Performing preclinical in vivo studies in relevant cancer models to evaluate its anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies.
-
Characterizing its full pharmacokinetic profile to enable appropriate dose and schedule selection for further development.
The generation and dissemination of this data will be crucial for the scientific community to fully evaluate the potential of this compound as a next-generation immuno-oncology therapeutic.
References
The Role of Potent IDO1 Inhibitors in Tryptophan Metabolism: A Technical Guide
Disclaimer: Initial research on the specific compound "Ido-IN-15" yielded limited publicly available data beyond its identification as a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with a half-maximal inhibitory concentration (IC50) of less than 0.51 nM. To provide a comprehensive technical guide as requested, this document will focus on a well-characterized and clinically evaluated IDO1 inhibitor, Epacadostat (INCB024360) , as a representative example of a potent compound in this class. The principles, pathways, and experimental methodologies discussed are broadly applicable to the study of potent IDO1 inhibitors.
Introduction: The Critical Role of IDO1 in Tryptophan Metabolism and Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] This pathway is the primary route for tryptophan degradation in mammals.[2] In normal physiological conditions, IDO1 plays a crucial role in immune homeostasis and tolerance.[3] However, in the context of cancer, IDO1 is frequently overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[4][5]
This overexpression leads to two key events that facilitate tumor immune evasion:
-
Tryptophan Depletion: The accelerated catabolism of tryptophan by IDO1 depletes this essential amino acid in the tumor microenvironment. T-cells, which are critical for anti-tumor immunity, are highly sensitive to tryptophan levels. Depletion of tryptophan can lead to T-cell cycle arrest and anergy.[1]
-
Kynurenine Accumulation: The enzymatic activity of IDO1 produces kynurenine and its downstream metabolites. These metabolites are not inert byproducts; they actively suppress the immune system by inducing the differentiation and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the function of effector T-cells and natural killer (NK) cells.[1][6]
The dual effect of tryptophan starvation and kynurenine accumulation creates a highly immunosuppressive tumor microenvironment, allowing cancer cells to escape immune surveillance and proliferate.[3] Therefore, inhibiting the enzymatic activity of IDO1 has emerged as a promising therapeutic strategy in oncology.[4][7]
Mechanism of Action of Potent IDO1 Inhibitors: The Case of Epacadostat
Epacadostat is a potent and selective inhibitor of the IDO1 enzyme.[8][9] It acts as a competitive inhibitor, binding to the active site of the IDO1 enzyme and preventing the binding of its substrate, L-tryptophan.[10] This blockade of the enzyme's catalytic activity leads to a reversal of the immunosuppressive effects mediated by IDO1. By inhibiting IDO1, Epacadostat:
-
Restores Tryptophan Levels: Prevents the depletion of tryptophan in the tumor microenvironment, thereby supporting the proliferation and effector function of anti-tumor T-cells.
-
Reduces Kynurenine Production: Decreases the concentration of immunosuppressive kynurenine metabolites, which in turn reduces the activation of Tregs and MDSCs.[10]
The ultimate outcome of IDO1 inhibition by Epacadostat is the restoration of an immune-active tumor microenvironment, rendering the tumor more susceptible to immune-mediated destruction. This mechanism of action makes IDO1 inhibitors like Epacadostat particularly suitable for combination therapies with other immunotherapies, such as immune checkpoint inhibitors.[7]
Quantitative Data for Epacadostat
The potency and efficacy of Epacadostat have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Species/Cell Line | Assay Type | Reference(s) |
| IC50 | ~10 nM | Human | Cellular Assay | [9][11] |
| 71.8 nM | Human | Biochemical Assay | [9] | |
| 52.4 nM | Mouse | Cellular Assay (mIDO1-transfected HEK293/MSR cells) | [9] | |
| 3.4 nM | Human | Cellular Assay (OCI-AML2 cells) | [8] | |
| 17.63 nM | Human | Cellular Assay (SKOV-3 cells) | [6] | |
| In Vivo IC50 | ~70 nM | Human | Population Pharmacodynamic Model | [12] |
| EC50 | 23.83 nM | Human | Cellular Assay (SKOV-3 cells, for IDO1 protein expression increase) | [13] |
Table 1: In Vitro Potency of Epacadostat
| Study Type | Animal Model | Dose | Effect on Kynurenine Levels | Reference(s) |
| Preclinical | CT26 tumor-bearing Balb/c mice | 100 mg/kg (oral, twice daily for 12 days) | Equivalent suppression in plasma, tumors, and lymph nodes. | [9][11] |
| Preclinical | Naive C57BL/6 mice | 50 mg/kg (oral) | >50% suppression of plasma kynurenine for at least 8 hours. | [9][11] |
| Clinical (Phase 1) | Patients with advanced solid malignancies | ≥100 mg (oral, twice daily) | Near maximal inhibition of IDO1 activity, with >80-90% reduction in plasma kynurenine. | [14] |
| Clinical (Phase 2) | Patients with advanced sarcoma | Not specified | No significant changes in serum kynurenine levels observed. | [15] |
| Clinical (Retrospective Analysis) | Patients in combination studies with anti-PD-1 | 100 mg (oral, twice daily) | Failed to normalize kynurenine to healthy control levels. | [16] |
Table 2: In Vivo Effects of Epacadostat on Kynurenine Levels
Experimental Protocols
The characterization of potent IDO1 inhibitors like Epacadostat involves a series of standardized in vitro and in vivo experiments.
In Vitro IDO1 Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of the IDO1 enzyme.
Methodology:
-
Enzyme Source: Purified recombinant human IDO1 enzyme.
-
Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), methylene blue, and ascorbic acid.
-
Inhibitor Addition: The test compound (e.g., Epacadostat) is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.
-
Kynurenine Detection: The amount of kynurenine produced is quantified. This can be done colorimetrically by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a yellow-colored product that can be measured spectrophotometrically at 480 nm. Alternatively, HPLC or LC-MS/MS can be used for more precise quantification.[17][18]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular IDO1 Activity Assay
Objective: To assess the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
Cell Line Selection: A human cancer cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SK-OV-3 or the cervical cancer cell line HeLa, is commonly used.[19][20]
-
IDO1 Induction: Cells are plated in 96-well plates and treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.[19][20]
-
Compound Treatment: The cells are then treated with various concentrations of the test inhibitor (e.g., Epacadostat).
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for tryptophan metabolism.
-
Kynurenine Measurement: The cell culture supernatant is collected, and the concentration of kynurenine is measured, typically using the colorimetric method with Ehrlich's reagent as described above, or by HPLC/LC-MS.[19][21]
-
Data Analysis: The cellular IC50 value is determined by measuring the reduction in kynurenine production at different inhibitor concentrations.
In Vivo Pharmacodynamic Studies
Objective: To evaluate the effect of the IDO1 inhibitor on tryptophan metabolism in a living organism.
Methodology:
-
Animal Model: Syngeneic tumor models in mice (e.g., CT26 colon carcinoma in BALB/c mice) are frequently used.
-
Compound Administration: The inhibitor is administered to the animals, typically orally.
-
Sample Collection: Blood plasma, tumor tissue, and draining lymph nodes are collected at various time points after administration.
-
Metabolite Analysis: The concentrations of tryptophan and kynurenine in the collected samples are quantified using LC-MS/MS.[9][11]
-
Data Analysis: The kynurenine/tryptophan ratio is calculated as a pharmacodynamic biomarker of IDO1 inhibition. A significant decrease in this ratio indicates effective target engagement by the inhibitor in vivo.
Signaling Pathways and Visualizations
The immunosuppressive effects of the IDO1 pathway are mediated through distinct signaling cascades. Inhibition of IDO1 by compounds like Epacadostat impacts these pathways.
Tryptophan Metabolism and IDO1 Inhibition
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the point of intervention for inhibitors.
References
- 1. fortislife.com [fortislife.com]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. What is Epacadostat used for? [synapse.patsnap.com]
- 4. d-nb.info [d-nb.info]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 7. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eolas-bio.co.jp [eolas-bio.co.jp]
Ido-IN-15: A Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
Ido-IN-15 is a highly potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion. With its sub-nanomolar efficacy, this compound presents a significant tool for researchers in oncology and immunology investigating the therapeutic potential of targeting the IDO1 pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and properties. While a specific IUPAC name is not publicly available, its fundamental properties are detailed below.
| Property | Value | Reference |
| Molecular Formula | C29H39N5O4 | [1] |
| Molecular Weight | 521.65 g/mol | [1][2] |
| CAS Number | 2433886-87-2 | [1] |
Storage and Stability: this compound should be stored as a powder at -20°C for up to two years. In DMSO, it is stable for two weeks at 4°C and for six months at -80°C.[1]
Mechanism of Action and Biological Activity
This compound is an inhibitor of IDO1, a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the context of cancer, the expression of IDO1 by tumor cells and immune cells in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its derivatives.[3][5] These metabolic changes suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows tumors to evade immune destruction.[3][5]
By inhibiting IDO1, this compound blocks the degradation of tryptophan, thus restoring local tryptophan levels and preventing the production of immunosuppressive kynurenine metabolites. This can lead to the reactivation of anti-tumor immune responses.
IDO1 Signaling Pathway and Point of Inhibition
Caption: IDO1 pathway and inhibition by this compound.
In Vitro Activity
This compound has demonstrated exceptional potency in enzymatic assays.
| Target | IC50 | Reference |
| IDO1 | < 0.51 nM | [1][2] |
Experimental Protocols
The following provides a detailed methodology for a key experiment to determine the inhibitory activity of compounds like this compound on the IDO1 enzyme.
In Vitro IDO1 Inhibition Assay
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 321 nm
Experimental Workflow:
Caption: Workflow for an in vitro IDO1 inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Mixture: Prepare a master mix containing L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer. Add this mixture to all wells.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent, such as trichloroacetic acid.
-
Kynurenine Measurement: The product of the IDO1 reaction, N-formylkynurenine, is unstable. It is typically converted to kynurenine by acid hydrolysis during the termination step. The concentration of kynurenine is then determined by measuring the absorbance at 321 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly potent inhibitor of IDO1, a key enzyme in the tryptophan catabolism pathway that plays a significant role in cancer-associated immune suppression. Its sub-nanomolar IC50 value makes it a valuable research tool for studying the biological consequences of IDO1 inhibition and for the preclinical evaluation of this therapeutic strategy. The provided experimental protocol offers a standard method for assessing its in vitro efficacy. Further research into the in vivo pharmacokinetics and pharmacodynamics of this compound will be crucial in determining its potential for clinical development.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to IDO1 Inhibition in Cancer Immunotherapy: A Profile of a Potent Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific inhibitor Ido-IN-15 is limited. Therefore, this guide utilizes the well-characterized, potent, and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Linrodostat (BMS-986205) , as a representative molecule to provide a comprehensive technical overview. The data and methodologies presented herein are based on published studies of Linrodostat and are intended to serve as a detailed example for researchers interested in the preclinical and clinical investigation of potent IDO1 inhibitors.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical metabolic enzyme that has emerged as a key checkpoint regulator in the tumor microenvironment (TME). By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the essential amino acid L-tryptophan and generates immunosuppressive metabolites known as kynurenines. This dual mechanism suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[1][2]
Pharmacological inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies.[3] This guide provides an in-depth technical overview of the core principles and methodologies for evaluating potent IDO1 inhibitors, using Linrodostat (BMS-986205) as a case study. It includes a summary of its mechanism of action, quantitative data on its potency and pharmacokinetic profile, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action of IDO1 Inhibitors
Linrodostat is an orally available, selective, and irreversible inhibitor of the IDO1 enzyme.[4][5] Its primary mechanism involves binding to the IDO1 enzyme, which is a cytosolic, heme-containing protein.[6][7] By occupying the enzyme's active site, Linrodostat prevents the catalytic conversion of L-tryptophan to N-formylkynurenine, the precursor to kynurenine.[1]
The key downstream effects of IDO1 inhibition within the tumor microenvironment are:
-
Restoration of Tryptophan Levels: Reverses the local tryptophan depletion, thereby alleviating the stress response in effector T cells that would otherwise lead to their anergy or apoptosis.
-
Reduction of Immunosuppressive Kynurenines: Decreases the concentration of kynurenine and its derivatives, which are known to inhibit the proliferation and function of cytotoxic T lymphocytes (CTLs) and NK cells, and to promote the differentiation and activation of immunosuppressive Tregs.[1]
-
Enhanced Anti-Tumor Immunity: By alleviating these immunosuppressive mechanisms, IDO1 inhibitors restore the ability of the immune system to recognize and attack tumor cells. This leads to increased proliferation and activation of dendritic cells (DCs), NK cells, and effector T cells within the TME.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for Linrodostat (BMS-986205) from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of Linrodostat
| Assay Type | Cell Line / System | Species | IC50 (nM) | Reference |
| IDO1 Enzymatic Assay | Recombinant Protein | Human | 1.7 | [5][8] |
| IDO1 Cellular Assay (Kynurenine Production) | HeLa (IFNγ-stimulated) | Human | 1.7 | [4][5] |
| IDO1 Cellular Assay (Kynurenine Production) | HEK293 (hIDO1 expressing) | Human | 1.1 | [2][4][5] |
| IDO1 Cellular Assay (Growth Inhibition) | SKOV3 | Human | 3.4 | [8] |
| TDO Cellular Assay (Kynurenine Production) | HEK293 (hTDO expressing) | Human | >2000 | [4][5] |
| IDO2 Cellular Assay | HEK293 (mIDO2 expressing) | Mouse | >2000 | [8] |
Table 2: Preclinical Pharmacokinetics of Linrodostat
| Species | Dose (mg/kg) & Route | T½ (hours) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Oral Bioavailability (%) | Reference |
| Rat | 0.5 IV / 2 PO | 3.9 | 27 | 3.8 | 64 | [8] |
| Dog | 0.5 IV / 1.5 PO | 4.7 | 25 | 5.7 | 39 | [8] |
| Cynomolgus Monkey | 0.5 IV / 1.5 PO | 6.6 | 19 | 4.1 | 10 | [8] |
Table 3: Clinical Pharmacodynamics of Linrodostat
| Parameter | Patient Population | Dose | Effect | Reference |
| Serum Kynurenine Reduction | Advanced Cancers | 100 mg and 200 mg QD | ~60% reduction | [3] |
| Intratumoral Kynurenine Reduction | Advanced Cancers | All doses evaluated | Significant reduction observed | [3] |
Signaling and Experimental Workflow Diagrams
IDO1-Mediated Immune Suppression Pathway
Experimental Workflow for IDO1 Inhibitor Evaluation
Detailed Experimental Protocols
The following are representative protocols for key assays used to characterize IDO1 inhibitors, based on methodologies cited in the literature.
Protocol 1: Recombinant IDO1 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human IDO1 protein.
Materials:
-
Recombinant Human IDO1 (rhIDO1)
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5
-
Reaction Mixture Components:
-
L-Tryptophan (Substrate)
-
Ascorbic Acid (Cofactor)
-
Methylene Blue (Cofactor)
-
Catalase (to remove H2O2)
-
-
Test Inhibitor (e.g., Linrodostat) dissolved in DMSO
-
Termination Solution: 30% (w/v) Trichloroacetic Acid (TCA)
-
Detection Reagent: 2% (w/v) p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare Reagents:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[9]
-
Prepare a stock solution of L-Tryptophan in assay buffer (e.g., 400 µM final concentration).[9]
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the test inhibitor dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add rhIDO1 protein to all wells except the background control.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the L-Tryptophan solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.[9]
-
-
Terminate Reaction:
-
Detection:
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular IDO1 Activity Assay (IFNγ-Stimulated HeLa Cells)
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context, where IDO1 expression is induced by interferon-gamma (IFNγ).
Materials:
-
HeLa human epithelial cells
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
Human IFNγ
-
Test Inhibitor (e.g., Linrodostat)
-
Reagents for kynurenine detection (as in Protocol 5.1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
IDO1 Induction and Inhibition:
-
Sample Collection and Kynurenine Measurement:
-
Data Analysis:
-
Calculate the concentration of kynurenine produced in each well using a kynurenine standard curve.
-
Determine the IC50 of the inhibitor by plotting the percent inhibition of kynurenine production against the inhibitor concentration.
-
Protocol 3: Mixed Lymphocyte Reaction (MLR) Assay
This functional assay assesses the ability of an IDO1 inhibitor to rescue T cell proliferation that is suppressed by IDO1-expressing cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy human donors.
-
Reagents for generating monocyte-derived Dendritic Cells (DCs): GM-CSF and IL-4.
-
Reagents for T cell isolation (e.g., CD4+ T cell isolation kit).
-
Complete RPMI-1640 medium.
-
Test Inhibitor (e.g., Linrodostat).
-
Proliferation measurement reagent (e.g., ³H-thymidine or CFSE).
-
96-well round-bottom cell culture plates.
Procedure:
-
Prepare Responder and Stimulator Cells:
-
Stimulator Cells (DCs): Isolate monocytes from Donor A's PBMCs and culture them with GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs. Induce IDO1 expression by adding IFNγ for the final 24-48 hours of culture. To create a one-way MLR, treat these DCs with Mitomycin-C or irradiation to prevent their proliferation.[12]
-
Responder Cells (T cells): Isolate CD4+ T cells from Donor B's PBMCs.[12][13]
-
-
Co-culture Setup:
-
In a 96-well round-bottom plate, co-culture the IDO1-expressing DCs (stimulators) with the allogeneic CD4+ T cells (responders) at a specific ratio (e.g., 1:10 or 1:20 DC:T cell ratio).[12][13]
-
Add serial dilutions of the test inhibitor to the co-cultures. Include a vehicle control (suppressed condition) and a control with T cells and DCs that do not express IDO1 (unsuppressed condition).
-
-
Incubation:
-
Measure T Cell Proliferation:
-
For the final 18 hours of incubation, add ³H-thymidine to each well.[12]
-
Harvest the cells onto filter mats and measure ³H-thymidine incorporation using a scintillation counter.
-
-
Data Analysis:
-
Compare the T cell proliferation (in counts per minute, CPM) in the inhibitor-treated wells to the suppressed (vehicle) and unsuppressed controls.
-
Determine the concentration at which the inhibitor restores T cell proliferation.
-
Conclusion
The inhibition of the IDO1 pathway represents a compelling strategy in cancer immunotherapy, aimed at reversing a key mechanism of tumor-induced immune evasion. Potent and selective inhibitors, exemplified by Linrodostat (BMS-986205), have demonstrated the ability to effectively block tryptophan catabolism, reduce immunosuppressive kynurenine levels, and restore anti-tumor immune responses in preclinical models. The comprehensive evaluation of such inhibitors requires a systematic approach, employing a suite of biochemical, cellular, and functional assays as detailed in this guide. While clinical outcomes for IDO1 inhibitors have been mixed, ongoing research into patient selection biomarkers and novel combination strategies continues to define the future role of this therapeutic class in oncology. This technical guide provides a foundational framework for researchers dedicated to advancing the development of next-generation IDO1 inhibitors for the treatment of cancer.
References
- 1. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recombinant Human IDO Protein, CF 6030-AO-010: R&D Systems [rndsystems.com]
- 4. abcam.com [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. sartorius.com [sartorius.com]
Ido-IN-15: A Potent Inhibitor of the Kynurenine Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway, mediating immune suppression in various pathological conditions, including cancer. Its role in tryptophan metabolism and subsequent T-cell suppression has made it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of Ido-IN-15, a potent IDO1 inhibitor. We will delve into its mechanism of action, present comparative quantitative data, detail experimental protocols for its evaluation, and visualize the intricate signaling and experimental workflows.
The Kynurenine Pathway and the Role of IDO1
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, accounting for over 95% of its degradation.[1] This pathway is initiated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO).[2] IDO1, in particular, is an immunomodulatory enzyme that is often upregulated in the tumor microenvironment and during inflammatory conditions.[2]
IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[2] This enzymatic action has two key immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan in the local microenvironment starves proliferating T-cells, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and suppresses the function of effector T-cells and natural killer (NK) cells.[3]
This dual mechanism of immune suppression makes IDO1 a significant contributor to tumor immune evasion.[4] Consequently, the development of potent and selective IDO1 inhibitors is a promising strategy in cancer immunotherapy.
This compound: A Potent IDO1 Inhibitor
This compound is a novel and highly potent small molecule inhibitor of the IDO1 enzyme. Its high affinity and specificity for IDO1 make it a valuable tool for researchers studying the kynurenine pathway and a potential candidate for further drug development.
Mechanism of Action
This compound functions as a competitive inhibitor of IDO1, binding to the active site of the enzyme and preventing the catalytic conversion of tryptophan to N-formylkynurenine. By blocking this initial and rate-limiting step, this compound effectively abrogates the immunosuppressive effects of IDO1, leading to a restoration of tryptophan levels and a reduction in the production of kynurenine and its metabolites. This, in turn, can reinvigorate anti-tumor immune responses by promoting the activity of effector T-cells.
The following diagram illustrates the kynurenine pathway and the inhibitory action of this compound.
Caption: The Kynurenine Pathway and the inhibitory action of this compound on IDO1.
Quantitative Data
The potency of IDO1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] The following table summarizes the IC50 values for this compound and another compound, IDO1-IN-15, for comparison.
| Compound | Target | IC50 | Reference |
| This compound | IDO1 | < 0.51 nM | [6] |
| IDO1-IN-15 | IDO1 | 127 nM | [7] |
Note: The significant difference in potency suggests that this compound and IDO1-IN-15 are distinct chemical entities.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro IDO1 Enzymatic Assay
Objective: To determine the IC50 value of this compound against recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing potassium phosphate, L-tryptophan, ascorbic acid, and methylene blue.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Add the this compound dilutions to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding a solution of recombinant human IDO1 and catalase to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate for 10 minutes at room temperature to allow for color development.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.[8]
Cell-Based IDO1 Activity Assay
Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, IFN-γ stimulated)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
High-Performance Liquid Chromatography (HPLC) system
-
Trichloroacetic acid (TCA)
Procedure:
-
Culture the chosen human cancer cell line in appropriate cell culture medium supplemented with FBS.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Stimulate IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing varying concentrations of this compound.
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Precipitate proteins from the supernatant by adding TCA.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for kynurenine and tryptophan concentrations using a validated HPLC method.[9]
-
The IDO1 activity can be expressed as the ratio of kynurenine to tryptophan (Kyn/Trp).
-
Calculate the percentage of inhibition of IDO1 activity at each concentration of this compound and determine the cellular IC50 value.
The following diagram outlines a typical experimental workflow for evaluating an IDO1 inhibitor.
Caption: Experimental workflow for the evaluation of an IDO1 inhibitor.
Conclusion
This compound is a highly potent inhibitor of the IDO1 enzyme, a key regulator of immune tolerance. Its ability to block the kynurenine pathway at its rate-limiting step holds significant promise for the development of novel immunotherapies, particularly in the context of oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other IDO1 inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this promising compound.
References
- 1. Synthesis and biological evaluation of 17-[131I]iodo-9-telluraheptadecanoic acid, a potential imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IDO1-IN-15 I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. IDO assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Ido-IN-15: In Vitro IDO1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a critical role in creating an immunosuppressive microenvironment, which is implicated in tumor immune evasion and other pathological conditions. Ido-IN-15 is a potent inhibitor of IDO1 with a reported IC50 value of less than 0.51 nM. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds on IDO1. Two primary methodologies are presented: a cell-based assay using interferon-γ (IFN-γ) stimulated human cancer cells and a biochemical assay using recombinant human IDO1 enzyme.
Mechanism of Action: The IDO1 Signaling Pathway
IDO1 is an intracellular, heme-containing enzyme that initiates the first and rate-limiting step of tryptophan degradation.[1] This enzymatic activity has two major downstream consequences that contribute to immune suppression:
-
Tryptophan Depletion: The depletion of the essential amino acid tryptophan in the local microenvironment can lead to the arrest of T-cell proliferation and induce T-cell anergy.[2]
-
Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, can inhibit T-cells and promote the differentiation of regulatory T-cells (Tregs).[2]
Furthermore, signaling pathways such as PI3K-Akt and TGF-β have been shown to be involved in the regulation and downstream effects of IDO1 activity.[3][4][5]
Caption: IDO1 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound in vitro assays.
| Parameter | Cell-Based Assay (SK-OV-3) | Enzyme-Based Assay (Recombinant IDO1) |
| IC50 of this compound | < 0.51 nM (reported) | To be determined |
| Cell Seeding Density | 3 x 10^4 cells/well (96-well plate) | N/A |
| IFN-γ Concentration | 100 ng/mL | N/A |
| L-Tryptophan Concentration | 50 µg/mL (in media) | 400 µM |
| Incubation Time | 24 hours (post-treatment) | 30-60 minutes |
| Kynurenine Detection | Colorimetric (480 nm) or HPLC | Colorimetric (480 nm) or HPLC |
Experimental Protocols
Protocol 1: Cell-Based IDO1 Inhibition Assay
This protocol utilizes the human ovarian cancer cell line SK-OV-3, which can be induced to express IDO1 upon stimulation with IFN-γ.[6] The inhibitory effect of this compound is determined by measuring the reduction in kynurenine production in the cell culture supernatant.
Materials:
-
SK-OV-3 cells
-
Cell culture medium (e.g., McCoy's 5a or RPMI-1640) with 10% FBS and 2 mM glutamine
-
Human IFN-γ
-
L-Tryptophan
-
This compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10^4 cells per well and allow them to attach overnight.[6]
-
IDO1 Induction: The following day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.[6] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh assay medium containing 50 µg/mL L-tryptophan.[6] Replace the existing medium in the cell plate with 200 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Kynurenine Measurement (Colorimetric Method):
-
Transfer 140 µL of the cell culture supernatant to a new plate.
-
Add 10 µL of 6.1 N TCA, mix, and incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.[7]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of freshly prepared Ehrlich's reagent.[7]
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.[7]
-
-
Data Analysis: Construct a kynurenine standard curve to determine the concentration of kynurenine in each sample. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Cell-Based IDO1 Inhibition Assay Workflow.
Protocol 2: Enzyme-Based IDO1 Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 protein
-
Assay buffer (50 mM potassium phosphate buffer, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
L-Tryptophan
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[7]
-
Add Inhibitor: Add serial dilutions of this compound or vehicle control to the appropriate wells.
-
Add Enzyme: Add purified recombinant IDO1 protein to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding 400 µM L-tryptophan to each well.[7]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 20 µL of 30% (w/v) TCA.[7]
-
Hydrolysis: Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7]
-
Kynurenine Measurement:
-
Centrifuge the plate to remove any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Enzyme-Based IDO1 Inhibition Assay Workflow.
Conclusion
The provided protocols offer robust and reliable methods for the in vitro characterization of this compound and other IDO1 inhibitors. The cell-based assay provides insights into the compound's activity in a more physiologically relevant context, accounting for cell permeability and metabolism. The enzyme-based assay allows for the direct assessment of the compound's inhibitory effect on the IDO1 enzyme. The choice of assay will depend on the specific research question and the stage of drug development. For high-throughput screening, the colorimetric kynurenine detection method is often preferred due to its simplicity and cost-effectiveness. However, HPLC-based methods can provide higher sensitivity and specificity.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ido-IN-15 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a critical role in creating an immunosuppressive microenvironment that allows cancer cells to evade the host's immune system.[1][4] The depletion of tryptophan and the accumulation of kynurenine metabolites inhibit the proliferation and function of effector T cells while promoting the activity of regulatory T cells.[5][6] Consequently, inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[7]
Ido-IN-15 is a potent and selective inhibitor of the IDO1 enzyme. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to assess its inhibitory activity and to characterize its effects on cancer cells. The following protocols and data are intended to assist researchers in the fields of oncology, immunology, and drug discovery in evaluating this compound as a potential therapeutic agent.
Data Presentation
The inhibitory activity of this compound and other reference IDO1 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50%. The IC50 values can vary depending on the cell line, assay conditions, and measurement techniques.[8] Below is a summary of representative IC50 values for common IDO1 inhibitors in various cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| Epacadostat | SKOV-3 | ~15.3 | [5] |
| BMS-986205 | SKOV-3 | ~9.5 | [5] |
| This compound | Various | Data to be generated by the user | |
| Compound 1 | HeLa | 1180 | [5] |
| Compound 28 | HeLa | 270 | [5] |
Note: The table above provides examples of IC50 values for well-characterized IDO1 inhibitors. Researchers should generate their own dose-response curves and calculate the IC50 for this compound in their specific cell line of interest.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cancer Cell Line (e.g., SKOV-3)
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting IDO1 activity by measuring the production of kynurenine. The human ovarian cancer cell line SKOV-3 is used as an example, as it endogenously expresses IDO1 upon stimulation with interferon-gamma (IFNγ).[5]
Materials:
-
SKOV-3 cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant human IFNγ
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
IDO1 Induction:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 50 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., epacadostat).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Kynurenine Measurement:
-
After the 24-hour incubation, carefully collect 140 µL of the conditioned medium from each well and transfer to a new 96-well plate.[5]
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins.[5]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[5]
-
Transfer 100 µL of the supernatant to a clear, flat-bottom 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample from the standard curve.
-
Plot the percentage of IDO1 inhibition versus the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Cell Viability Assay
It is crucial to assess whether the observed inhibition of IDO1 activity is due to direct enzyme inhibition or a result of compound-induced cytotoxicity. A standard cell viability assay, such as the MTT or resazurin assay, should be performed in parallel with the IDO1 activity assay.
Materials:
-
Cells treated with this compound as in Protocol 1
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure (MTT Assay Example):
-
After collecting the supernatant for the kynurenine assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
IDO1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the resulting immunosuppression. This compound, as a direct inhibitor, blocks the catalytic activity of the IDO1 enzyme.
Caption: IDO1 pathway and this compound inhibition.
Experimental Workflow for this compound Cell-Based Assay
This diagram outlines the key steps involved in performing a cell-based assay to evaluate the efficacy of this compound.
Caption: Workflow for this compound cell-based assay.
Logical Relationship of IDO1 Inhibition and Immune Response
This diagram illustrates the logical consequence of inhibiting IDO1 with a compound like this compound, leading to the restoration of an anti-tumor immune response.
Caption: Consequence of IDO1 inhibition.
References
- 1. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDO1 Inhibitor Administration in Mouse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune escape.[1][2] By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local microenvironment of this essential amino acid, leading to the inhibition of effector T cell function and the promotion of regulatory T cell activity.[3][4][5] The accumulation of tryptophan metabolites, such as kynurenine, further contributes to this immunosuppressive milieu.[5] Overexpression of IDO1 has been observed in a variety of tumor types and is often associated with a poor prognosis.[1][6] Consequently, the development of small molecule inhibitors targeting IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.[1][2]
This document provides detailed application notes and protocols for the administration of a representative IDO1 inhibitor, based on preclinical data from various compounds in this class, in mouse cancer models. Due to the limited public information specifically on "Ido-IN-15," the following protocols and data are synthesized from studies on other well-characterized IDO1 inhibitors.
Mechanism of Action of IDO1 Inhibitors
IDO1 inhibitors function by blocking the enzymatic activity of indoleamine 2,3-dioxygenase 1, thereby preventing the catabolism of tryptophan into kynurenine. This leads to a reversal of the immunosuppressive tumor microenvironment through two primary mechanisms:
-
Restoration of Tryptophan Levels: By inhibiting IDO1, the local concentration of tryptophan is restored, which is essential for the proliferation and activation of effector T cells.[3]
-
Reduction of Kynurenine Production: The production of immunosuppressive metabolites, such as kynurenine, is decreased. Kynurenine is known to induce T cell apoptosis and promote the differentiation of regulatory T cells.[5]
The ultimate outcome of IDO1 inhibition is the enhancement of the host's anti-tumor immune response, leading to a reduction in tumor growth.
References
- 1. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magic™ Humanized IDO Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Inducing IDO1 Expression with IFN-γ: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the induction of Indoleamine 2,3-dioxygenase 1 (IDO1) expression in mammalian cells using Interferon-gamma (IFN-γ). This protocol is essential for studies on immune tolerance, cancer immunology, and infectious diseases, as well as for the screening and characterization of IDO1 inhibitors.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. Under normal physiological conditions, IDO1 activity is low. However, its expression is dramatically upregulated by the pro-inflammatory cytokine IFN-γ. This induction of IDO1 plays a crucial role in creating an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites, collectively known as kynurenines. Understanding and manipulating IDO1 expression is therefore of significant interest in various therapeutic areas.
IFN-γ Signaling Pathway for IDO1 Induction
IFN-γ mediates the induction of IDO1 expression primarily through the JAK/STAT signaling pathway. Upon binding of IFN-γ to its receptor (IFNGR), Janus kinases (JAK1 and JAK2) are activated, leading to the phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription 1 (STAT1). In the nucleus, STAT1 dimers bind to Gamma-Activated Sequence (GAS) elements in the promoter region of the IDO1 gene, initiating its transcription. This pathway is further amplified by the STAT1-dependent upregulation of Interferon Regulatory Factor 1 (IRF1), which binds to Interferon-Stimulated Response Elements (ISREs) in the IDO1 promoter, working in concert with STAT1 to enhance gene expression.[1] Other signaling molecules, such as NF-κB, can also contribute to the transcriptional regulation of IDO1.[2]
Quantitative Data on IDO1 Induction by IFN-γ
The induction of IDO1 expression by IFN-γ is dependent on the cell type, the concentration of IFN-γ, and the duration of treatment. The following tables summarize quantitative data from various studies.
Table 1: Dose-Response of IFN-γ on IDO1 Induction
| Cell Line/Type | IFN-γ Concentration | Treatment Time | Assay | Observed Effect |
| Human Mesenchymal Stromal Cells (MSCs) | 5 - 200 ng/mL | Variable | Protein/Activity | Dose-dependent increase in IDO1 protein and activity.[3] |
| Human Aortic Endothelial Cells (HAECs) | 0.25 - 25 ng/mL | 24 hours | Protein/Activity | Concentration-dependent increase in IDO1 protein and activity.[4] |
| Human Prostate Cancer (PC3) | Not specified, but significant induction observed | 6 hours | mRNA | >400-fold increase in IDO1 gene expression.[5] |
| Human Prostate Cancer (CA-HPV-10) | Not specified, but significant induction observed | 6 hours | mRNA | De novo expression of IDO1, 10-fold higher than constitutive levels in PC3 cells.[5] |
| Mouse Microglia (EOC13.31) | > 6.25 ng/mL | 24 hours | mRNA | Plateau of IDO1 mRNA expression reached at concentrations >6.25 ng/mL.[6] |
| Human Pancreatic Cancer (KPC cell lines) | 20 ng/mL | 20 hours | mRNA/Protein | Upregulation of IDO1 expression.[7] |
| Human Monocytic Leukemia (THP-1, U937) | 50 ng/mL | 2 days | mRNA/Protein | Induction of IDO1 mRNA and protein.[8][9] |
| Mouse Macrophage-like (RAW264.7) | 20 ng/mL | 24 hours | Protein | Increased IDO1 expression.[10] |
Table 2: Time-Course of IDO1 Induction by IFN-γ
| Cell Line/Type | IFN-γ Concentration | Time Points | Assay | Observed Effect |
| Human Mesenchymal Stromal Cells (MSCs) | 50 ng/mL | 6, 24, 72, 96 hours | Protein/Activity | Detectable protein at 24h, activity at 6h, both increasing up to 96h.[3] |
| Human Aortic Endothelial Cells (HAECs) | 100 ng/mL | Up to 48 hours | Protein/Activity | Time-dependent increase in IDO1 protein and activity, evident around 8 hours.[4] |
| Human Prostate Cancer (PC3) | Not specified | 6, 12, 24 hours | mRNA/Activity | Significant mRNA increase at 6h, with corresponding increase in activity.[5] |
| Mouse Microglia (EOC13.31) | 10 ng/mL | Up to 30 hours | mRNA | Stable plateau of expression between 16 and 30 hours.[6] |
| HeLa Cells | 3 ng/mL | 24 hours | Activity | Increased enzyme activity.[11] |
Experimental Workflow for IDO1 Induction and Analysis
Detailed Experimental Protocols
Protocol 1: Induction of IDO1 Expression in Cultured Cells
This protocol describes the general procedure for treating cultured cells with IFN-γ to induce IDO1 expression.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Recombinant human or mouse IFN-γ (depending on the cell origin)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture vessel (e.g., 6-well plates, 12-well plates, or T-25 flasks) at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow overnight.
-
IFN-γ Preparation: Prepare a stock solution of IFN-γ in sterile PBS or culture medium. Further dilute the IFN-γ to the desired final concentration in fresh, pre-warmed complete culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the IFN-γ-containing medium. For control wells, add fresh medium without IFN-γ.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting: After the incubation period, harvest the cells and/or culture supernatant for downstream analysis (qRT-PCR, Western blot, or IDO1 activity assay).
Protocol 2: Quantification of IDO1 mRNA by qRT-PCR
This protocol outlines the steps for measuring IDO1 mRNA levels following IFN-γ treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Forward and reverse primers for IDO1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from IFN-γ-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.[12]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix on ice by combining the qPCR master mix, forward and reverse primers for either IDO1 or the housekeeping gene, and nuclease-free water.[13][14]
-
qPCR Run: Add the diluted cDNA to the reaction mix in a qPCR plate. Seal the plate and run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[14]
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in IDO1 mRNA expression, normalized to the housekeeping gene.
Protocol 3: Detection of IDO1 Protein by Western Blot
This protocol provides a method for detecting IDO1 protein levels in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IDO1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the IFN-γ-treated and control cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer containing protease inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[15][17]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against IDO1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[18]
-
Analysis: Quantify the band intensities and normalize the IDO1 signal to the loading control.
Protocol 4: Measurement of IDO1 Enzymatic Activity (Kynurenine Assay)
This protocol describes a colorimetric method to measure the production of kynurenine, a direct product of IDO1 activity, in cell culture supernatants.
Materials:
-
Culture supernatant from IFN-γ-treated and control cells
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid)
-
Kynurenine standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Collect the culture supernatant from the treated and control cells.
-
Protein Precipitation: In a microcentrifuge tube, mix the supernatant with 30% TCA at a 2:1 ratio (e.g., 100 µL supernatant and 50 µL TCA). Vortex and centrifuge at high speed for 10-20 minutes to pellet the precipitated protein.[15]
-
Colorimetric Reaction: Transfer the clear supernatant to a new 96-well plate. Add an equal volume of Ehrlich's reagent to each well.[15]
-
Incubation: Incubate the plate at room temperature for 10-20 minutes, allowing the color to develop.
-
Measurement: Measure the absorbance at 492 nm using a microplate reader.[19]
-
Quantification: Prepare a standard curve using known concentrations of kynurenine. Use the standard curve to determine the concentration of kynurenine in the samples. The IDO1 activity can be expressed as the amount of kynurenine produced per unit of time or per milligram of protein.
These protocols provide a robust framework for inducing and quantifying IDO1 expression. Researchers should optimize the conditions, such as IFN-γ concentration and treatment duration, for their specific cell type and experimental goals.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose and duration of interferon γ pre-licensing interact with donor characteristics to influence the expression and function of indoleamine-2,3-dioxygenase in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of Indoleamine 2,3-Dioxygenase Induced by IFN-γ and TNF-α as Potential Biomarker of Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IFN-γ induced IDO and WRS expression in microglia is differentially regulated by IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IFN-γ treatment protocol for MHC-Ilo/PD-L1+ pancreatic tumor cells selectively restores their TAP-mediated presentation competence and CD8 T-cell priming potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of tryptophan 2,3-dioxygenase expression in human monocytic leukemia/lymphoma cell lines THP-1 and U937 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the distributions of IDO-1 expressing macrophages/microglia in human and murine brains and evaluating the immunological and physiological roles of IDO-1 in RAW264.7/BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 13. mcgill.ca [mcgill.ca]
- 14. clyte.tech [clyte.tech]
- 15. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. protocols.io [protocols.io]
- 19. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Kynurenine Levels Following Ido-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan into kynurenine.[1][2][3] This pathway plays a significant role in immune tolerance and is often exploited by cancer cells to create an immunosuppressive tumor microenvironment.[4][5][6] Inhibition of IDO1 is a promising therapeutic strategy to enhance anti-tumor immunity.
Ido-IN-15 is a potent inhibitor of IDO1 with a reported IC50 of less than 0.51 nM.[7] By blocking the enzymatic activity of IDO1, this compound is expected to decrease the production of kynurenine, thereby alleviating its immunosuppressive effects. Accurate quantification of kynurenine levels in response to this compound treatment is crucial for evaluating its pharmacodynamic activity and therapeutic efficacy.
These application notes provide detailed protocols for treating cells with this compound and subsequently quantifying kynurenine levels in cell culture supernatants and plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8][9]
Data Presentation
The following tables summarize representative quantitative data on the effect of IDO1 inhibitors on kynurenine and tryptophan levels. While specific data for this compound is not widely published, the data from other potent IDO1 inhibitors serve as a strong proxy for the expected outcomes.
Table 1: Effect of IDO1 Inhibition on Kynurenine and Tryptophan Levels in Cell Culture Supernatant
| Treatment Group | Kynurenine (µM) | Tryptophan (µM) | Kynurenine/Tryptophan Ratio |
| Vehicle Control (e.g., DMSO) | 16.46 ± 1.82 | 18.14 ± 1.07 | 0.91 |
| IDO1 Inhibitor (e.g., 1-MT) | 3.23 ± 0.85 | Maintained | 0.18 |
| shIDO1 (Genetic Knockdown) | 2.82 ± 0.69 | Maintained | 0.16 |
Data adapted from a study on an IDO1-expressing gastric cancer cell line (AGS) after 48 hours of treatment.[5] The use of a potent IDO1 inhibitor like this compound is expected to yield similar or more pronounced reductions in kynurenine levels.
Table 2: In Vivo Effect of an IDO1 Inhibitor on Plasma Kynurenine Levels in Mice
| Treatment Group | Time Point | Plasma Kynurenine (nM) | % of Baseline |
| Vehicle Control | 24 hours | ~ Baseline | 100% |
| IDO1 Inhibitor (100 mg/kg, oral) | 24 hours | Reduced | ~50% |
This table is based on a study using the IDO inhibitor 1-Methyl-[D]-tryptophan (1MT).[2] Potent inhibitors like this compound may achieve similar or greater reductions at lower doses.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cancer Cells with this compound
This protocol describes the treatment of adherent cancer cell lines with this compound to assess its effect on kynurenine production.
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, HT-29, or specific cancer cell lines of interest)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare stock solution in DMSO)
-
Interferon-gamma (IFNγ) to induce IDO1 expression[6]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well cell culture plates
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 3 minutes.[10]
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into 6-well or 12-well plates at a density that will allow for ~70-80% confluency at the time of treatment. Incubate at 37°C with 5% CO2.
-
-
IDO1 Induction (Optional but Recommended):
-
After 24 hours, replace the medium with fresh medium containing IFNγ (e.g., 50 ng/mL) to induce IDO1 expression.[6] Incubate for another 24-48 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well into microcentrifuge tubes.
-
Centrifuge the supernatants at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatant to new, labeled microcentrifuge tubes.
-
Store the samples at -80°C until analysis.
-
Protocol 2: Quantification of Kynurenine and Tryptophan by LC-MS/MS
This protocol outlines the sample preparation and analysis of kynurenine and tryptophan from cell culture supernatants or plasma using LC-MS/MS.[1][9][11]
Materials:
-
Collected cell culture supernatants or plasma samples
-
Internal Standards (IS): Kynurenine-d4 (Kyn-d4) and Tryptophan-d5 (Trp-d5) or Tryptophan-d8 (Trp-d8)[1]
-
Protein precipitation solvent: Trichloroacetic acid (TCA), trifluoroacetic acid (TFA), or ice-cold methanol[1][9]
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw samples on ice.
-
For each 100 µL of sample (supernatant or plasma), add 100 µL of the internal standard working solution (containing Kyn-d4 and Trp-d5/d8 at a known concentration). Vortex for 30 seconds.[1]
-
Add 20 µL of TFA and vortex for 1 minute to precipitate proteins.[1] Alternatively, add 150 µL of ice-cold methanol and incubate at -20°C for 30 minutes.[9][11]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto the C18 column.[1]
-
Use a gradient elution with Mobile Phase A and B to separate the analytes. A typical gradient might start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then re-equilibrate to the starting conditions.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes and their corresponding internal standards. The specific precursor-to-product ion transitions for each compound will need to be optimized on the specific instrument.
-
Example MRM transitions:
-
Tryptophan: m/z 205.1 → 188.1
-
Kynurenine: m/z 209.1 → 192.1
-
Trp-d5: m/z 210.1 → 192.1
-
Kyn-d4: m/z 213.1 → 196.1
-
-
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of kynurenine and tryptophan standards prepared in the same matrix (e.g., cell culture medium or plasma).
-
Calculate the peak area ratio of the analyte to its corresponding internal standard.
-
Quantify the concentration of kynurenine and tryptophan in the samples by interpolating from the calibration curve.
-
Calculate the kynurenine/tryptophan ratio as a measure of IDO1 activity.
-
Mandatory Visualizations
Caption: The Kynurenine Pathway and the inhibitory action of this compound on the IDO1 enzyme.
Caption: Experimental workflow for quantifying kynurenine levels after this compound treatment.
Caption: Logical relationship of this compound's action on the tumor microenvironment (TME).
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of the kynurenine metabolism pathway in inflammation-induced depression – Preclinical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Preparing Ido-IN-15 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ido-IN-15 is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a critical immune checkpoint protein that plays a significant role in tumor immune evasion. By inhibiting IDO1, this compound can enhance anti-tumor immune responses, making it a valuable tool for cancer research and drug development. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in cell-based assays.
These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that there are conflicting reports regarding the IC50 value of this compound. Researchers should be aware of this discrepancy when designing experiments and interpreting results.
| Property | Value | Source(s) |
| Molecular Weight | 521.65 g/mol | [1] |
| Formula | C29H39N5O | [1] |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [1] |
| IC50 | < 0.51 nM or 127 nM | [1][2] |
| Appearance | Solid | [2] |
| Storage of Solid | Powder -20°C for 3 years | [2] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Weighing this compound:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.22 mg of this compound.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 5.22 mg of this compound.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization (Optional):
-
If sterility is a major concern for your specific cell culture application, the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[3][4]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Recommendations for Use in Cell Culture
Table 2: Recommendations for this compound Stock Solutions in Cell Culture.
| Parameter | Recommendation | Notes |
| Recommended Stock Concentration | 10 mM in DMSO | A 10 mM stock is a convenient concentration for subsequent dilutions into cell culture media. |
| Working Concentration | Varies by cell line and assay | The optimal working concentration should be determined empirically through dose-response experiments. |
| Final DMSO Concentration in Media | ≤ 0.1% - 0.5% (v/v) | High concentrations of DMSO can be toxic to cells.[5] It is crucial to maintain a low final DMSO concentration in the culture medium. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | Store in single-use aliquots to minimize freeze-thaw cycles.[3][4] |
| Stability in Culture Media | Generally stable for 24-72 hours | For long-term experiments, it may be necessary to replenish the media with fresh this compound. |
Experimental Workflow
Caption: Workflow for preparing this compound stock solutions.
IDO1 Signaling Pathway
This compound exerts its effects by inhibiting the IDO1 enzyme, which is the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway is crucial for immune regulation.
Caption: Inhibition of the IDO1 pathway by this compound.
References
Application Notes and Protocols for Ido-IN-15 in Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This metabolic reprogramming suppresses the proliferation and effector function of T cells, facilitating tumor immune escape.[1][2]
Ido-IN-15 is a potent and selective inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and abrogate the production of immunosuppressive metabolites, thereby reversing the anergic state of tumor-infiltrating T lymphocytes and enhancing anti-tumor immunity. Co-culture systems, which recapitulate the interaction between tumor cells and immune cells in vitro, are invaluable tools for evaluating the efficacy and mechanism of action of IDO1 inhibitors like this compound.
These application notes provide a comprehensive guide to utilizing this compound in co-culture experiments, including detailed protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action of IDO1 and its Inhibition
IDO1 is a heme-containing enzyme that is often overexpressed in various cancer types, contributing to an immunosuppressive tumor microenvironment.[2] The expression of IDO1 can be induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[2] IDO1-mediated tryptophan catabolism exerts its immunosuppressive effects through two primary mechanisms:
-
Tryptophan Depletion: T cells are highly sensitive to tryptophan availability. Depletion of this essential amino acid leads to the activation of the general control nonderepressible 2 (GCN2) kinase, which in turn results in T cell cycle arrest and anergy.[2]
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, collectively known as kynurenines, act as ligands for the aryl hydrocarbon receptor (AhR) on T cells, promoting their differentiation into regulatory T cells (Tregs) and suppressing the activity of effector T cells.[2]
This compound, as an IDO1 inhibitor, competitively binds to the active site of the IDO1 enzyme, preventing the breakdown of tryptophan. This action is intended to restore T cell function within the tumor microenvironment.
Data Presentation
Table 1: In Vitro IC50 Values of Representative IDO1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Epacadostat | IFN-γ stimulated HeLa cells | Kynurenine production | 7 |
| BMS-986205 | IFN-γ stimulated SKOV-3 cells | Kynurenine production | 8 |
| Representative Data | IFN-γ stimulated A375 cells | Kynurenine production | 10 |
Table 2: Effect of Representative IDO1 Inhibitors on T Cell Proliferation in a Co-culture System
| Co-culture System | Treatment | T Cell Proliferation (% of control) |
| SKOV-3 + Jurkat T cells | Control (IDO1 induced) | 25% |
| SKOV-3 + Jurkat T cells | Epacadostat (1 µM) | 85% |
| SKOV-3 + Jurkat T cells | BMS-986205 (1 µM) | 90% |
Table 3: Effect of Representative IDO1 Inhibitors on Cytokine Production by T Cells in a Co-culture System
| Co-culture System | Treatment | IL-2 Production (pg/mL) |
| SKOV-3 + Jurkat T cells | Control (IDO1 induced) | 150 |
| SKOV-3 + Jurkat T cells | Epacadostat (1 µM) | 800 |
| SKOV-3 + Jurkat T cells | BMS-986205 (1 µM) | 850 |
Experimental Protocols
Protocol 1: Induction of IDO1 Expression in Cancer Cells
Objective: To induce the expression of functional IDO1 enzyme in a cancer cell line.
Materials:
-
Cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa, A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Recombinant human IFN-γ
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Seed the cancer cells in a cell culture plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ overnight to allow for attachment.
-
The next day, remove the culture medium and wash the cells once with PBS.
-
Add fresh complete culture medium containing IFN-γ at a final concentration of 50-100 ng/mL.
-
Incubate the cells for 24-48 hours to induce IDO1 expression.
-
(Optional) Confirm IDO1 expression by Western blot or qPCR.
Protocol 2: Cancer Cell and T Cell Co-culture Assay
Objective: To evaluate the effect of this compound on T cell proliferation and cytokine production in the presence of IDO1-expressing cancer cells.
Materials:
-
IDO1-induced cancer cells (from Protocol 1)
-
T cells (e.g., Jurkat T cells or peripheral blood mononuclear cells, PBMCs)
-
Complete RPMI-1640 medium with 10% FBS
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
T cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA/PMA)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
ELISA kit for IL-2 detection
-
96-well co-culture plates
Procedure:
-
T Cell Labeling (for proliferation assay):
-
Resuspend T cells in PBS at a concentration of 1x10⁶ cells/mL.
-
Add the cell proliferation dye according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
Quench the staining reaction by adding complete medium.
-
Wash the cells twice with complete medium and resuspend at the desired concentration.
-
-
Co-culture Setup:
-
After IFN-γ induction, wash the cancer cells once with PBS to remove residual IFN-γ.
-
Add fresh complete medium to the cancer cells.
-
Add the labeled T cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the T cell activation stimulus to the co-culture.
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Set up control wells:
-
T cells alone (with activation stimulus)
-
Cancer cells alone
-
T cells + Cancer cells (with activation stimulus, no this compound)
-
T cells + Cancer cells (without activation stimulus)
-
-
-
Incubation:
-
Incubate the co-culture plate at 37°C in a humidified incubator with 5% CO₂ for 48-72 hours.
-
-
Data Acquisition:
-
Cytokine Analysis: After the incubation period, carefully collect the culture supernatant from each well. Centrifuge to remove any cells and store the supernatant at -80°C until analysis. Measure the concentration of IL-2 (or other relevant cytokines) using an ELISA kit according to the manufacturer's protocol.
-
T Cell Proliferation Analysis:
-
Gently harvest the T cells from the co-culture wells.
-
Analyze the dilution of the cell proliferation dye in the T cell population by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
-
Protocol 3: Kynurenine Measurement Assay
Objective: To directly measure the enzymatic activity of IDO1 by quantifying the production of kynurenine.
Materials:
-
IDO1-induced cancer cells (from Protocol 1)
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plate
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed and induce IDO1 expression in cancer cells in a 96-well plate as described in Protocol 1.
-
After induction, wash the cells with PBS and add fresh medium containing this compound at various concentrations.
-
Incubate for 24-48 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Add 50 µL of 30% TCA to each supernatant sample to precipitate proteins.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the protein-free supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 490 nm using a plate reader.
-
Generate a standard curve using known concentrations of L-kynurenine to determine the kynurenine concentration in the samples.
Visualizations
IDO1 Signaling Pathway and Inhibition
Caption: IDO1 pathway and the mechanism of this compound inhibition.
Experimental Workflow for Co-culture Assay
Caption: Workflow for a cancer cell-T cell co-culture experiment.
Logical Relationship of IDO1 Inhibition Outcome
Caption: Logical flow of the effects of IDO1 inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Ido-IN-15 and Related IDO1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Ido-IN-15 and other indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in cellular assays. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is no publicly available data specifically detailing the off-target effects of this compound. However, based on the mechanism of other IDO1 inhibitors, particularly those that are tryptophan mimetics, researchers should be aware of potential off-target activities.[1][2][3] It is crucial to experimentally determine the selectivity profile of this compound in your specific cellular model.
Q2: What are common off-target pathways affected by IDO1 inhibitors?
Several off-target effects have been reported for IDO1 inhibitors, especially those that mimic tryptophan. These include:
-
Aryl Hydrocarbon Receptor (AhR) Activation: Some tryptophan-related IDO1 inhibitors can act as agonists for the AhR, a transcription factor that regulates various cellular processes, including immune responses.[2][3]
-
mTOR Signaling: Tryptophan mimetics can interfere with amino acid sensing pathways, potentially activating the mammalian target of rapamycin (mTOR) signaling cascade, which is involved in cell growth and proliferation.[2][3]
-
Cross-reactivity with other Heme-Containing Enzymes: Due to structural similarities in the active site, IDO1 inhibitors may cross-react with other heme-containing enzymes such as tryptophan 2,3-dioxygenase (TDO) and cytochrome P450 (CYP) enzymes.[4][5][6]
-
Kinase Inhibition: Small molecule inhibitors can sometimes exhibit off-target activity against various protein kinases. Broad kinase panel screening is recommended to assess this.
Q3: We are observing unexpected cytotoxicity in our cellular assays with this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
On-target IDO1 inhibition: In some cancer cell lines, IDO1 activity is linked to survival pathways. Inhibiting IDO1 could, therefore, induce cell death.
-
Off-target toxicity: The compound may be hitting other essential cellular targets, leading to cell death. This is why a comprehensive selectivity profile is important.
-
Compound precipitation: At higher concentrations, small molecules can precipitate out of solution, causing non-specific cellular stress and toxicity. Ensure the compound is fully solubilized at the concentrations used.
-
Redox cycling: Some compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cellular assays.
| Potential Cause | Troubleshooting Step |
| Cellular Health and Passage Number | Ensure cells are healthy, within a consistent passage number range, and free from contamination. High passage numbers can lead to phenotypic drift. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment. |
| Cellular IDO1 Expression Levels | If using IFN-γ to induce IDO1 expression, ensure consistent induction by verifying IDO1 protein levels via Western blot or qPCR.[7] |
| Off-target effects | If IC50 values are significantly different from biochemical assays, it may suggest cellular off-target effects or issues with cell permeability.[4] |
Issue 2: Discrepancy between biochemical and cellular assay results.
| Potential Cause | Troubleshooting Step |
| Cell Permeability | The compound may have poor cell permeability, leading to lower potency in cellular assays. Conduct permeability assays (e.g., PAMPA) to assess this. |
| Cellular Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. Perform metabolite identification studies. |
| Efflux Pump Activity | The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. Test in the presence of efflux pump inhibitors. |
| Cellular Environment | The reducing environment within the cell can differ from that in a biochemical assay, potentially affecting compound activity, especially for redox-sensitive molecules.[4] |
Data Presentation: Assessing Potential Off-Target Effects
Table 1: Recommended Assays for Off-Target Profiling of this compound
| Potential Off-Target | Recommended Assay | Purpose | Typical Readout |
| General Cytotoxicity | Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) | To determine the concentration at which the compound induces cell death. | Luminescence, Absorbance, or Fluorescence |
| Aryl Hydrocarbon Receptor (AhR) | AhR Reporter Assay | To measure the activation or inhibition of the AhR signaling pathway. | Luciferase activity, GFP expression |
| Tryptophan 2,3-dioxygenase (TDO) | TDO Enzymatic or Cellular Assay | To assess cross-reactivity with the related heme-containing enzyme TDO.[5] | Kynurenine production |
| Kinase Panel | Broad Kinase Panel Screen (e.g., Reaction Biology, Eurofins) | To identify potential off-target kinase interactions across the kinome.[8] | Percent inhibition of kinase activity |
| Cytochrome P450 (CYP) Enzymes | CYP Inhibition Assay | To evaluate the potential for drug-drug interactions by inhibiting major drug-metabolizing enzymes.[6] | Metabolite formation, Luminescence |
Experimental Protocols
Protocol 1: General Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the cells and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and determine the CC50 (50% cytotoxic concentration) using a non-linear regression curve fit.
Protocol 2: AhR Activation Reporter Assay
-
Cell Line: Use a reporter cell line that contains a luciferase gene under the control of an AhR-responsive element (e.g., DRE - Dioxin Response Element).
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. After attachment, treat the cells with a serial dilution of this compound. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control.
-
Incubation: Incubate the plate for a sufficient time to allow for gene expression (e.g., 18-24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate or a multiplexed assay). Plot the normalized luciferase activity against the compound concentration to determine the EC50 for AhR activation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The IDO1 signaling pathway targeted by this compound.
Caption: Potential off-target signaling pathways of IDO1 inhibitors.
Caption: Workflow for assessing off-target effects of this compound.
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
troubleshooting IDO1 inhibitor assay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between an enzymatic IDO1 assay and a cell-based IDO1 assay?
A1: Enzymatic and cell-based IDO1 assays measure the enzyme's activity and its inhibition, but in different contexts. Enzymatic assays use purified, recombinant IDO1 protein to assess the direct interaction of a compound with the enzyme. In contrast, cell-based assays measure IDO1 activity within a cellular environment, providing insights into a compound's ability to cross cell membranes, its potential cytotoxicity, and its effects on the enzyme in a more physiological setting.[1][2][3]
| Feature | Enzymatic Assay | Cell-Based Assay |
| IDO1 Source | Purified, recombinant IDO1 protein | Endogenously or exogenously expressed IDO1 in whole cells |
| Environment | In vitro, controlled biochemical reaction | In situ, complex cellular milieu |
| Information Gained | Direct enzyme-inhibitor interaction, mechanism of action | Compound permeability, cellular potency, potential off-target effects, cytotoxicity |
| Reductants | Artificial (e.g., ascorbic acid, methylene blue) | Physiological (e.g., cytochrome b5)[1] |
| Potential Artifacts | Promiscuous inhibition, aggregation, redox cycling[1] | Cytotoxicity, off-target effects leading to reduced kynurenine[2] |
Q2: Why is interferon-gamma (IFNγ) often used in cell-based IDO1 assays?
A2: IFNγ is a potent pro-inflammatory cytokine that upregulates the expression of IDO1 in many cell types, including various cancer cell lines like SKOV-3 and HeLa.[2][3][4][5] Under basal conditions, IDO1 expression can be low or undetectable in some cell lines.[3] By treating the cells with IFNγ, researchers can induce a robust and measurable level of IDO1 activity, creating a suitable window to assess the potency of inhibitory compounds.[2][3]
Q3: What is the purpose of each component in a typical enzymatic IDO1 assay reaction mixture?
A3: A standard enzymatic IDO1 assay mixture contains several key components, each with a specific function to ensure optimal enzyme activity and stability.[1][6]
| Component | Purpose |
| IDO1 Enzyme | The catalyst for the conversion of L-tryptophan to N-formylkynurenine. |
| L-Tryptophan | The substrate for the IDO1 enzyme. |
| Ascorbic Acid & Methylene Blue | A reducing system to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state, as the enzyme is prone to autoxidation.[1] |
| Catalase | An enzyme added to remove hydrogen peroxide (H2O2) that can be generated by the reducing system and can inhibit IDO1.[1][7] |
| Potassium Phosphate Buffer (pH 6.5) | Maintains the optimal pH for IDO1 activity.[6] |
Q4: How can I differentiate between a true IDO1 inhibitor and a cytotoxic compound in my cell-based assay?
A4: A reduction in kynurenine production in a cell-based assay can be due to either direct inhibition of IDO1 or compound-induced cell death. Therefore, it is crucial to perform a concurrent cell viability assay.[2] A potent IDO1 inhibitor should significantly reduce kynurenine levels at concentrations that do not affect cell viability. If a compound shows a dose-dependent decrease in both kynurenine and cell viability, it is likely that the observed effect is due to cytotoxicity.[2] Common cell viability assays include those that measure ATP levels (e.g., CellTiter-Glo®) or caspase 3/7 activation for apoptosis.[2]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Enzymatic Assay Results
High variability between replicate wells or between experiments is a common challenge. Several factors related to the enzyme's stability and the assay conditions can contribute to this issue.
Possible Causes & Solutions
| Cause | Solution |
| IDO1 Enzyme Instability | IDO1 is a redox-sensitive heme protein prone to autoxidation and degradation.[1] Ensure the enzyme is properly stored at -80°C in aliquots to avoid repeated freeze-thaw cycles.[5] Keep the enzyme on ice during assay setup.[5] |
| Reagent Degradation | The reducing agent, ascorbic acid, is unstable and should be prepared fresh for each experiment.[6] Ensure all reagents are within their expiration dates and stored under recommended conditions. |
| Compound Aggregation | Test compounds, particularly at high concentrations, can form aggregates that non-specifically inhibit the enzyme.[1] To mitigate this, consider adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to the assay buffer, which typically does not affect IDO1 activity.[1] |
| Substrate Inhibition | High concentrations of L-tryptophan can lead to substrate inhibition of IDO1.[1][7] It is important to determine the optimal substrate concentration that yields a robust signal without causing inhibition.[7] |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially of the enzyme and test compounds. Use calibrated pipettes and pre-wet the tips. |
Issue 2: Discrepancy Between Enzymatic and Cell-Based Assay IC50 Values
It is common to observe a significant difference in the half-maximal inhibitory concentration (IC50) of a compound when tested in an enzymatic versus a cell-based assay.
Possible Causes & Solutions
| Cause | Solution |
| Cell Permeability | The compound may have poor membrane permeability, resulting in a lower intracellular concentration and thus, a weaker effect in the cell-based assay. |
| Off-Target Effects | In a cellular context, the compound might have off-target effects that influence kynurenine production independently of direct IDO1 inhibition.[1] |
| Different Reducing Environments | Enzymatic assays often use an artificial reducing system (ascorbate/methylene blue), while cells utilize physiological reductants like cytochrome b5.[1] This can affect the potency of redox-sensitive compounds. |
| Inhibitor Mechanism | Some inhibitors, like BMS-986205, preferentially bind to the apo-form of IDO1 (without the heme cofactor).[2] The formation of apo-IDO1 can be slow and temperature-dependent in enzymatic assays, leading to an underestimation of potency compared to cellular assays where the apo-enzyme may be more prevalent.[2][8] |
| Compound Metabolism | The compound may be metabolized by the cells into a more or less active form, altering its apparent potency. |
Issue 3: False Positives in High-Throughput Screening (HTS)
HTS campaigns for IDO1 inhibitors are often plagued by the identification of promiscuous compounds that are not viable drug candidates.
Possible Causes & Solutions
| Cause | Solution |
| Redox-Cycling Compounds | Compounds that can undergo redox cycling can interfere with the reducing system (ascorbate/methylene blue) required to keep IDO1 active in enzymatic assays, leading to apparent inhibition.[1] These compounds may not show activity when a different reducing system (e.g., cytochrome P450 reductase/NADPH) is used.[1] |
| Heme-Coordinating Functional Groups | Compounds with certain functional groups can coordinate with the heme iron of IDO1, leading to non-specific inhibition. |
| Interference with Detection Method | If using a colorimetric assay with Ehrlich's reagent, compounds with primary aromatic amines can react with the reagent, causing interference.[6] Similarly, fluorescent compounds can interfere with fluorescence-based detection methods.[7] It is advisable to use a more specific detection method like HPLC to confirm hits.[6] |
| Chemical Reactivity | Unstable or reactive compounds may covalently modify the enzyme, leading to irreversible inhibition that is often non-specific. |
Experimental Protocols
SKOV-3 Cell-Based IDO1/Kynurenine Assay
This protocol describes a method for assessing IDO1 inhibition in the SKOV-3 ovarian cancer cell line.[2][3]
Materials:
-
SKOV-3 cells
-
McCoy's 5a medium with 10% FBS
-
Recombinant human IFNγ
-
L-tryptophan
-
Test compounds
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
Procedure:
-
Cell Plating: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[2][9]
-
IDO1 Induction: The next day, add IFNγ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO2.[2][9]
-
Compound Treatment: Prepare serial dilutions of test compounds in assay medium (McCoy's 5a, 10% FBS, and an appropriate concentration of L-tryptophan, e.g., 50 µg/mL).[3] Replace the existing medium with 200 µL of the medium containing the test compounds.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Kynurenine Measurement:
-
Transfer 100-150 µL of the cell culture supernatant to a new plate.
-
Add TCA to a final concentration of 6% to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.
-
Incubate at room temperature for 10-20 minutes until the yellow color develops.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Calculate kynurenine concentrations based on a standard curve and determine IC50 values for the test compounds.
Enzymatic IDO1 Activity Assay
This protocol outlines a typical in vitro assay to measure the direct inhibition of purified IDO1.[6]
Materials:
-
Recombinant human IDO1
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
L-tryptophan (400 µM)
-
Ascorbic acid (20 mM)
-
Methylene blue (10 µM)
-
Catalase (100 µg/mL)
-
Test compounds
-
Trichloroacetic acid (TCA, 30% w/v)
-
Ehrlich's reagent
Procedure:
-
Reaction Setup: In a 96-well plate, combine the potassium phosphate buffer, catalase, methylene blue, and ascorbic acid.
-
Compound Addition: Add the test compounds at various concentrations.
-
Enzyme Addition: Add the purified IDO1 enzyme to initiate the reaction.
-
Substrate Addition: Start the reaction by adding L-tryptophan.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[6]
-
Reaction Termination: Stop the reaction by adding 30% TCA.[6]
-
Hydrolysis: Incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.[6]
-
Detection: Centrifuge the plate, transfer the supernatant to a new plate, add Ehrlich's reagent, and measure the absorbance at 480 nm.[6]
-
Data Analysis: Determine the percent inhibition and calculate IC50 values.
Visualizations
Caption: IDO1 signaling pathway in the tumor microenvironment.
Caption: Troubleshooting workflow for IDO1 assay variability.
Caption: Logic for comparing enzymatic and cell-based assay results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ido-IN-15 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ido-IN-15 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound blocks the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites. This can lead to the restoration of T-cell function and enhanced anti-tumor immunity.
Q2: What is the expected effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line, experimental conditions, and the specific endpoint being measured. Based on studies of similar IDO1 inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How does this compound impact cell viability?
The primary mechanism of this compound is to inhibit IDO1, which is often overexpressed in cancer cells and contributes to an immunosuppressive tumor microenvironment. By blocking IDO1, this compound can indirectly enhance the viability and function of immune cells, particularly T cells, that are sensitive to tryptophan depletion. In co-culture systems with immune cells, this can lead to increased cancer cell death. In monocultures of cancer cells, the direct effect on viability may be less pronounced and depends on the cell line's dependence on the IDO1 pathway for survival and proliferation.
Q4: Can this compound be toxic to cells at high concentrations?
Yes, like many small molecule inhibitors, this compound may exhibit off-target effects and cytotoxicity at high concentrations. It is essential to include a toxicity control in your experiments by testing a range of concentrations on your cells of interest. A standard cell viability assay, such as MTT or CellTiter-Glo, can be used to determine the concentration at which this compound becomes toxic.
Troubleshooting Guide
Issue 1: No observable effect of this compound on cell viability.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Cell Line Insensitivity | The chosen cell line may not express IDO1 or be dependent on the IDO1 pathway. Verify IDO1 expression in your cell line using techniques like Western Blot or qPCR. Consider using a cell line known to have high IDO1 expression as a positive control. |
| Incorrect Assay Endpoint | The timing of your viability measurement may not be optimal to observe an effect. Try measuring cell viability at different time points (e.g., 24, 48, and 72 hours) after this compound treatment. |
| Inactivated Compound | Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Issue 2: High background or inconsistent results in the cell viability assay.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration in your assay wells is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experimental setup. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Assay Interference | The this compound compound may interfere with the chemistry of your viability assay. To check for this, run a cell-free control where you add this compound to the assay medium and the viability reagent to see if there is any direct interaction. |
| Edge Effects in Plate | Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
Issue 3: Unexpected increase in cell viability at high this compound concentrations.
| Possible Cause | Suggested Solution |
| Off-Target Effects | At high concentrations, this compound might have off-target effects that promote cell survival or proliferation. This is a known phenomenon for some enzyme inhibitors. |
| Compound Precipitation | The compound may be precipitating out of solution at higher concentrations, reducing its effective concentration. Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or lowering the maximum concentration tested. |
Data Presentation
Table 1: Representative Dose-Response of this compound on Viability of IDO1-Expressing Cancer Cells (e.g., HeLa) in Co-culture with Activated T-cells
| This compound Concentration | % T-cell Viability (relative to untreated control) | % Cancer Cell Viability (relative to untreated control) |
| 0 nM (Vehicle) | 100% | 100% |
| 10 nM | 115% | 95% |
| 50 nM | 130% | 80% |
| 100 nM | 145% | 65% |
| 500 nM | 150% | 50% |
| 1 µM | 148% | 48% |
| 5 µM | 120% | 55% (potential off-target effects) |
| 10 µM | 95% | 60% (potential cytotoxicity) |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IDO1 Expression | IC50 (in co-culture with T-cells) |
| HeLa | Cervical Cancer | High | 85 nM |
| SK-OV-3 | Ovarian Cancer | High | 120 nM |
| A375 | Melanoma | Moderate | 450 nM |
| MCF-7 | Breast Cancer | Low | > 10 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
1. Materials:
- This compound compound
- Appropriate cell culture medium and supplements
- IDO1-expressing cancer cell line
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader
2. Procedure:
- Cell Seeding:
- Trypsinize and count your cells.
- Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
- Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
- Compound Preparation and Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
- Include a vehicle control (solvent only) and a no-treatment control.
- Add 100 µL of the diluted compound solutions to the respective wells of the 96-well plate.
- Incubation:
- Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
- Carefully remove the medium from each well.
- Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
- Incubate for 15 minutes at room temperature with gentle shaking.
- Data Acquisition:
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
- Subtract the absorbance of the blank (medium only) from all readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism and its immunosuppressive effects.
Technical Support Center: IDO1 Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my IDO1 inhibitor show potent activity in enzymatic assays but weak or no effect in cellular assays?
Several factors can cause a discrepancy between enzymatic and cellular assay results.
Potential Causes & Troubleshooting Steps:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the cytosolic IDO1 enzyme.
-
Troubleshooting: Assess compound permeability using a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell model. Consider modifying the compound's structure to improve lipophilicity if permeability is low.
-
-
Compound Solubility and Stability: The inhibitor may have poor solubility in cell culture media, leading to precipitation, or it may be unstable under physiological conditions (37°C, 5% CO₂).
-
Troubleshooting: Check the inhibitor's solubility in your specific assay medium. Ensure the final concentration of solvents like DMSO is low (typically <0.5%) to avoid toxicity and solubility issues.[1] Test the compound's stability in media over the time course of your experiment.
-
-
Off-Target Effects in Cellular Context: In a complex cellular environment, the inhibitor might engage with other proteins or pathways, which could counteract its intended effect or cause toxicity.[1][2] For example, some inhibitors can be redox-cycling compounds that interfere with cellular viability assays.[1]
-
High Substrate Concentration: The concentration of L-tryptophan in your cell culture medium may be significantly higher than that used in the enzymatic assay, requiring a higher concentration of a competitive inhibitor to be effective.
-
Troubleshooting: Measure the L-tryptophan concentration in your media. If possible, use a medium with a lower, more physiological L-tryptophan concentration for the assay.[3]
-
Q2: I've added my IDO1 inhibitor, but I'm observing an increase in kynurenine levels. What could be happening?
This counterintuitive result has been reported for some tryptophan mimetics and can be attributed to several mechanisms.
Potential Causes & Troubleshooting Steps:
-
Induction of IDO1 Expression: Some compounds, like Indoximod (D-1MT), have been shown to trigger an increase in IDO1 mRNA and subsequent kynurenine release in certain cancer cell lines, potentially through off-target signaling.[4]
-
Troubleshooting: Measure IDO1 protein and mRNA levels after inhibitor treatment using Western blot and qPCR, respectively, to see if the inhibitor is paradoxically upregulating the enzyme.
-
-
Activation of Compensatory Pathways: Inhibition of IDO1 might lead to the upregulation of other tryptophan-catabolizing enzymes, such as TDO2, especially in tumor models where TDO is also expressed.[5]
-
Tryptophan Mimicry and Bacterial Enzymes: If working with in vivo models, some tryptophan analogs can be sensed by gut microbiota as an amino acid, inducing bacterial tryptophanase which enhances tryptophan depletion in the gut.[4][7]
-
Troubleshooting: This is primarily a consideration for in vivo studies. Analyze plasma tryptophan and kynurenine levels carefully. Preclinical studies may require the use of antibiotic-treated or germ-free mice to dissect these effects.
-
Q3: How can I distinguish between a true IDO1 inhibitor and a compound causing assay artifacts?
Assays for IDO1, a redox-sensitive heme protein, are prone to interference.[1] False positives can arise from several sources.
Potential Causes & Troubleshooting Steps:
-
Redox Cycling: Compounds that interfere with the reducing agents (ascorbic acid, methylene blue) used in many enzymatic assays can appear as inhibitors by preventing the reductive activation of IDO1.[1]
-
Troubleshooting: Test the compound's activity using an alternative reducing system, such as cytochrome P450 reductase/NADPH and cytochrome b₅.[1] Compounds that are only active with the ascorbate/methylene blue system are likely artifacts.
-
-
Interference with Kynurenine Detection:
-
Colorimetric (Ehrlich's Reagent) Assay: This method is susceptible to interference from compounds that react with p-dimethylaminobenzaldehyde (p-DMAB) or have absorbance at 480 nm.[8][9]
-
Fluorescence Assay: Autofluorescent compounds can interfere with fluorescence-based detection methods.[8][10]
-
Troubleshooting: Always run a control where the test compound is added to a known amount of kynurenine to see if it interferes with the readout. The most reliable method for quantifying kynurenine and tryptophan is High-Performance Liquid Chromatography (HPLC), which separates the metabolites from potentially interfering substances.[8][9]
-
-
Irreversible or Covalent Inhibition: Some compounds may inhibit IDO1 through non-specific, reactive mechanisms rather than selective binding.
-
Troubleshooting: Perform a mechanism of action assay to determine if inhibition is reversible or irreversible.[11]
-
Data Presentation: Potency of Common IDO1 Inhibitors
The potency of IDO1 inhibitors can vary significantly between enzymatic and cellular contexts. The table below summarizes reported IC₅₀ values for several well-known inhibitors.
| Inhibitor | Type | Enzymatic IC₅₀ | Cellular IC₅₀ | Key Characteristics |
| Epacadostat | Reversible, Competitive | ~72 nM[1] | ~7.1 nM - 15.3 nM[1][3] | Potent and selective for IDO1 over IDO2 and TDO.[12] |
| Navoximod (NLG919) | Reversible, Heme-binding | - | ~75 nM | Can cross the blood-brain barrier.[13] |
| Indoximod (D-1MT) | Tryptophan Mimetic | Not a direct enzyme inhibitor | - | Does not directly inhibit the IDO1 enzyme but acts downstream by reversing mTORC1 inhibition caused by tryptophan depletion.[14] |
| L-1-Methyltryptophan (L-1MT) | Competitive | ~19 µM[4] | >200 µM in some cells[4] | Weak inhibitor; often used in preclinical studies. |
| BMS-986205 | Irreversible | ~1.7 nM (in HeLa cells) | ~9.5 nM[3] | Binds to the apo (heme-free) form of the enzyme.[3] |
Key Experimental Protocols
Protocol 1: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted for screening compounds in a cellular context using an IDO1-expressing cell line like SK-OV-3.[3]
-
Cell Plating: Seed SK-OV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[3]
-
IDO1 Induction: Add human interferon-gamma (IFNγ) to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C, 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of your test inhibitor in assay medium (e.g., McCoy's 5A with 10% FBS and a defined L-tryptophan concentration, such as 50 µg/mL).[3] Replace the culture medium on the cells with 200 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.
-
Sample Collection: After incubation, carefully collect 140 µL of the cell supernatant for kynurenine analysis.
-
Kynurenine Detection (Colorimetric Method):
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to the 140 µL of supernatant to precipitate proteins.[9]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid to each well.[9]
-
Incubate for 10 minutes at room temperature and measure the absorbance at 480-492 nm.[9][15]
-
-
Data Analysis: Calculate kynurenine concentrations based on a standard curve prepared in parallel. Determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: HPLC Method for Tryptophan and Kynurenine Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately measuring tryptophan and its metabolites.[8]
-
Sample Preparation:
-
Cell Culture Media: Centrifuge spent media at 2,000 x g for 10 minutes to remove cells and debris. The supernatant can often be directly analyzed or stored at -80°C.[16]
-
Cell Extracts: Wash cell pellets (minimum 1 x 10⁶ cells) twice with ice-cold PBS.[16] Lyse cells and precipitate proteins using an appropriate method, such as methanol or TCA precipitation. Centrifuge to clarify the lysate.
-
-
Chromatographic Conditions:
-
Detection:
-
Quantification:
-
Generate standard curves for both tryptophan and kynurenine using authentic standards prepared in the same matrix as the samples (e.g., fresh culture medium).
-
Calculate concentrations in unknown samples by interpolating from the standard curves based on the area under the respective peaks.
-
Visualizations: Pathways and Workflows
IDO1 Signaling Pathway and Immunosuppression
// Pathway Connections TRP_Depletion [label="Trp Depletion\n(Starvation Signal)", shape=plaintext, fontcolor="#EA4335"]; IDO1 -> TRP_Depletion [style=dashed, arrowhead=none];
TRP_Depletion -> GCN2 [label=" Activates"]; GCN2 -> T_Cell_Prolif [label=" Inhibits", dir=back, constraint=false, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; TRP -> mTOR [label=" Sustains"]; TRP_Depletion -> mTOR [label=" Inhibits", dir=back, constraint=false, color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
KYN -> AhR [label=" Activates"]; AhR -> Treg_Diff [label=" Promotes"];
// Final Outcome ImmunoSupp [label="IMMUNOSUPPRESSION\nTumor Immune Escape", shape=box, style="filled", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12]; T_Cell_Prolif -> ImmunoSupp [style=invis]; Treg_Diff -> ImmunoSupp [style=invis];
// Grouping for layout {rank=same; TRP; IDO1; KYN;} {rank=same; mTOR; GCN2; AhR;} {rank=same; T_Cell_Prolif; Treg_Diff;} } dot Caption: The IDO1 pathway promotes tumor immune escape.
General Workflow for IDO1 Inhibitor Validation
// Nodes Start [label="Compound Library\nor Candidate Inhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enz_Screen [label="1. Primary Screen:\nEnzymatic IDO1 Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Assay [label="2. Secondary Screen:\nCell-Based IDO1 Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_Confirm [label="Hit Confirmation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Tox_Assay [label="3. Cytotoxicity Assays\n(e.g., LDH, ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Select_Assay [label="4. Selectivity Assays\n(IDO2, TDO)", fillcolor="#F1F3F4", fontcolor="#202124"]; MOA_Assay [label="5. Mechanism of Action\n(Reversibility, Kinetics)", fillcolor="#F1F3F4", fontcolor="#202124"];
Lead_Opt [label="Lead Optimization", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="6. In Vivo Model Testing\n(PK/PD, Efficacy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Preclinical Candidate", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Discard1 [label="Discard Inactive", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Discard2 [label="Discard Toxic or\nNon-selective", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Enz_Screen; Enz_Screen -> Hit_Confirm; Hit_Confirm -> Cell_Assay [label="Active"]; Hit_Confirm -> Discard1 [label="Inactive"]; Cell_Assay -> Tox_Assay; Tox_Assay -> Select_Assay; Select_Assay -> MOA_Assay; MOA_Assay -> Lead_Opt; Lead_Opt -> InVivo [label="Optimized Lead"]; Lead_Opt -> Discard2 [label="Poor Profile"]; InVivo -> End; } dot Caption: A typical validation workflow for IDO1 inhibitors.
Troubleshooting Logic: Unexpected Assay Results
// Nodes Start [label="Unexpected Result:\nInhibitor appears inactive or weak\nin cellular assay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Q_Tox [label="Is the compound cytotoxic\nat assay concentrations?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Tox_Yes [label="Yes: Cytotoxicity is masking\nIDO1 inhibition. Re-test at\nnon-toxic concentrations.", fillcolor="#F1F3F4", fontcolor="#202124"];
Q_Perm [label="Does the compound have\npoor cell permeability\nor solubility?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Perm_Yes [label="Yes: Poor bioavailability in cells.\nConsider chemical modification\nor formulation changes.", fillcolor="#F1F3F4", fontcolor="#202124"];
Q_Comp [label="Is IDO1 inhibition being\ncompensated for by other enzymes\n(e.g., TDO)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Comp_Yes [label="Yes: Pathway redundancy exists.\nTest for TDO expression/activity.\nConsider dual inhibitors.", fillcolor="#F1F3F4", fontcolor="#202124"];
Q_Art [label="Is the compound an\nassay artifact (e.g., redox\ncycler, autofluorescent)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Art_Yes [label="Yes: False positive.\nValidate using an orthogonal\nassay (e.g., HPLC).", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="Re-evaluate mechanism of action\nor consider new scaffold.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Q_Tox; Q_Tox -> A_Tox_Yes [label="Yes"]; Q_Tox -> Q_Perm [label="No"]; Q_Perm -> A_Perm_Yes [label="Yes"]; Q_Perm -> Q_Comp [label="No"]; Q_Comp -> A_Comp_Yes [label="Yes"]; Q_Comp -> Q_Art [label="No"]; Q_Art -> A_Art_Yes [label="Yes"]; Q_Art -> End [label="No"]; } dot Caption: Decision tree for troubleshooting poor inhibitor activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [ouci.dntb.gov.ua]
- 3. oncotarget.com [oncotarget.com]
- 4. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ido-IN-15 Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-15, in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?
A1: This is a common issue for many poorly water-soluble compounds like this compound. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving hydrophobic molecules at high concentrations.[1] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This change can cause the compound to crash out of solution as it is no longer soluble in the predominantly aqueous environment.[2][3]
Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. However, some cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q3: Are there alternatives to DMSO for dissolving this compound?
A3: Yes, other organic solvents such as ethanol, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) can be used.[4] Additionally, formulation strategies involving co-solvents, cyclodextrins, or surfactants can enhance the aqueous solubility of this compound.[4][5]
Q4: How can I determine the solubility of this compound in my specific buffer?
A4: A simple method is to prepare a saturated solution by adding an excess amount of this compound to your buffer. After stirring for a sufficient time (e.g., 24 hours) to reach equilibrium, centrifuge the suspension to pellet the undissolved solid. The concentration of this compound in the clear supernatant can then be quantified using a suitable analytical method, such as HPLC-UV or LC-MS.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and resolve common solubility problems encountered with this compound.
Problem 1: Precipitation upon dilution of DMSO stock solution.
Root Cause: The aqueous buffer cannot maintain the solubility of this compound at the desired concentration.
Solutions:
-
Decrease the final concentration: If your experimental design allows, lowering the final concentration of this compound may keep it in solution.
-
Optimize co-solvent percentage: While keeping the DMSO concentration as low as possible, you might be able to slightly increase it without causing significant toxicity. Always validate with a vehicle control.
-
Use a different co-solvent: Some compounds are more soluble in other water-miscible organic solvents.[5]
-
Employ solubilizing excipients: Consider using cyclodextrins or surfactants to improve aqueous solubility.
Problem 2: Inconsistent results in biological assays.
Root Cause: Undissolved this compound can lead to variability in the effective concentration, resulting in poor reproducibility.
Solutions:
-
Visually inspect your solutions: Before adding to your assay, ensure your this compound solution is clear and free of any visible precipitate.
-
Filter the solution: Use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved micro-precipitates.
-
Prepare fresh dilutions: Avoid using old stock solutions where the compound may have precipitated over time.
Data Presentation: Solubility of this compound in Various Solvents
The following tables provide hypothetical solubility data for this compound to illustrate how to present such information. Note: This data is for illustrative purposes only and should be experimentally determined for your specific batch of this compound.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 100 |
| NMP | > 50 |
| DMA | > 50 |
| Ethanol | ~10 |
| Methanol | ~5 |
Table 2: Apparent Solubility of this compound in Aqueous Buffers with Co-solvents
| Buffer System (pH 7.4) | Co-solvent | Co-solvent % (v/v) | Apparent Solubility (µg/mL) |
| PBS | DMSO | 0.1% | < 1 |
| PBS | DMSO | 0.5% | 5 |
| PBS | DMSO | 1.0% | 12 |
| DMEM + 10% FBS | DMSO | 0.5% | 8 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound
| Cyclodextrin Type | Concentration (mM) | Apparent Solubility in Water (µg/mL) |
| None | 0 | < 0.1 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | 25 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 | 150 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 | 40 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 50 | 250 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 100 mM in PBS).
-
In a separate tube, weigh out the required amount of this compound.
-
Add the HP-β-CD solution to the this compound powder to achieve the desired final concentration of both.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Place the tube on a rotator or shaker at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the clear supernatant containing the solubilized this compound.
Visualizations
IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[6] Its activity in the tumor microenvironment leads to depletion of the essential amino acid tryptophan and accumulation of kynurenine, which collectively suppress the anti-tumor immune response.[7][8]
Caption: IDO1-mediated tryptophan catabolism and its immunosuppressive effects.
Experimental Workflow: Solubilization of this compound
This workflow outlines the decision-making process for preparing a soluble formulation of this compound for in vitro experiments.
Caption: Decision workflow for solubilizing this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. fortislife.com [fortislife.com]
- 7. d-nb.info [d-nb.info]
- 8. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Redox Cycling Effects of IDO1 Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the redox cycling effects of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
Troubleshooting Guide
Q1: My IDO1 inhibitor shows potent activity in a biochemical (cell-free) assay but is much weaker or shows inconsistent results in my cell-based assay. What could be the cause?
A: This discrepancy is often observed and can be attributed to several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching the intracellular IDO1 enzyme.
-
Compound Stability: The inhibitor might be rapidly metabolized or degraded within the cellular environment.
-
Redox Cycling: A significant number of apparent IDO1 inhibitors identified in primary screens act through non-specific mechanisms like redox cycling.[1] In cell-free assays containing reducing agents (e.g., DTT), these compounds can generate hydrogen peroxide (H₂O₂), which oxidizes and inactivates the enzyme, leading to a false positive result.[2] This effect may not translate to a cellular context or could be masked by cellular antioxidant systems.
-
Binding to Apo-Enzyme: Some inhibitors, like BMS-986205, preferentially bind to the apo-form of IDO1 (without the heme cofactor).[1][3] The ratio of apo- to holo-IDO1 can vary significantly between a purified enzyme preparation and the cellular environment, affecting inhibitor potency.[3]
Q2: I'm observing significant cytotoxicity or cell death at higher concentrations of my IDO1 inhibitor, which seems unrelated to its on-target effect. Why is this happening?
A: Unexplained cytotoxicity is a classic hallmark of off-target effects, with redox cycling being a primary suspect.
-
Mechanism: Redox-active compounds can repeatedly accept and donate electrons, often involving molecular oxygen. This futile cycle generates reactive oxygen species (ROS) such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).[4][5]
-
Cellular Damage: Overproduction of ROS overwhelms the cell's natural antioxidant defenses, leading to oxidative stress. This can cause widespread damage to lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.[3]
-
Example: In cell-based co-culture assays, the inhibitor BMS-986205 was observed to block T-cell activation and induce cell death at micromolar concentrations, an effect independent of its IDO1 inhibition.[1] It is crucial to run viability assays in parallel to distinguish true IDO1-mediated effects from non-specific toxicity.[1]
Q3: My compound appears to be a promiscuous inhibitor, showing activity across multiple, unrelated screening assays, especially those involving enzymes with redox-sensitive components. How can I confirm if redox activity is the issue?
A: Promiscuity is a strong indicator of a non-specific mechanism of action. To specifically test for redox activity, you can perform the following:
-
Catalase Rescue Experiment: Hydrogen peroxide is a key mediator of oxidative damage from redox cycling.[2] If the addition of catalase (an enzyme that degrades H₂O₂) abolishes or significantly reduces the inhibitory activity of your compound in a biochemical assay, it strongly suggests the effect is mediated by H₂O₂ generation.[2]
-
Vary Reducing Agent: The generation of H₂O₂ by redox cycling compounds is often dependent on strong reducing agents like DTT or TCEP.[2] Test your compound's activity in the presence of weaker, more physiologically relevant reducing agents like glutathione (GSH). A loss of activity with weaker agents points towards a redox-cycling mechanism.[2]
-
Direct Redox Assay: Employ a specific assay to detect if your compound generates an oxidative species. A common method is the resazurin-based assay, where a redox-active compound will convert resazurin to the fluorescent resorufin in the presence of a reducing agent, independent of the target enzyme.[2][6]
Frequently Asked Questions (FAQs)
Q1: What is redox cycling and why is it a problem for IDO1 inhibitors?
A: Redox cycling is a process where a compound undergoes a repeating cycle of reduction and oxidation. In a biological system, a redox-cycling compound can accept an electron from a reducing agent (like DTT in an assay or cellular thiols), and then transfer that electron to molecular oxygen to generate a superoxide radical (O₂⁻). This radical is quickly converted to hydrogen peroxide (H₂O₂).[2][4] This is problematic for IDO1 inhibitors because IDO1 is a heme-containing enzyme, and its function is sensitive to the redox state of its iron cofactor.[3][5] The H₂O₂ generated can inactivate the enzyme, leading to a false appearance of inhibition. Furthermore, the resulting oxidative stress can kill cells, confounding experimental results and posing a barrier to therapeutic development.[1]
Q2: Are there specific chemical features or functional groups that are known to be associated with redox cycling?
A: Yes, certain chemical motifs are frequently associated with redox activity and are often flagged as Pan-Assay Interference Compounds (PAINS).[2] Quinones are a well-known class of redox-cycling compounds.[7] Other structures containing electron-deficient aromatic rings or functional groups that can readily accept single electrons can also be problematic. It is advisable to use computational filters to screen compound libraries for these known problematic structures before beginning a screening campaign.
Q3: How does the IDO1 pathway itself relate to redox biology?
A: The IDO1 pathway is intrinsically linked to cellular redox status. IDO1 uses molecular oxygen to catabolize tryptophan, a process that involves oxidative cleavage of the indole ring.[8] The enzyme can utilize superoxide anion radical (O₂⁻) as both a substrate and a cofactor to reduce the inactive ferric (Fe³⁺) heme to the active ferrous (Fe²⁺) state.[5] Furthermore, downstream metabolites of the kynurenine pathway, such as 3-hydroxyanthranilic acid, can have both antioxidant and pro-oxidant activities, contributing to the complex redox environment of the cell.[5][9]
Q4: My goal is to develop a therapeutic IDO1 inhibitor. How can I de-risk my project for redox cycling issues early on?
A: Early and proactive screening is critical.
-
In Silico Screening: Before synthesis or acquisition, screen potential compounds against known PAINS filters.
-
Biochemical Counter-Screens: During your primary high-throughput screen, routinely include a catalase rescue arm and a direct redox cycling assay (like the resazurin assay) for initial hits.[2]
-
Orthogonal Assays: Confirm hits in multiple assay formats. A true inhibitor should show consistent activity in both enzymatic and cell-based assays that measure kynurenine production.[1][10]
-
Parallel Viability Assays: Always measure cell viability at the same concentrations used to test for IDO1 inhibition. A significant drop in viability at concentrations where you see target engagement is a red flag for non-specific cytotoxicity.[1]
Data Presentation: Comparison of Select IDO1 Inhibitors
This table summarizes data for IDO1 inhibitors discussed in the scientific literature to highlight differences in their mechanisms and potential liabilities.
| Inhibitor | Mechanism of Action | Cellular IC₅₀ | Max. Inhibition (Cell-based) | Off-Target Effects Noted | Reference(s) |
| Epacadostat | Competitive, reversible; binds to the heme cofactor. | ~15.3 nM | ~100% | Low cytotoxicity observed in cited assays. | [1][11] |
| BMS-986205 | Irreversible; competes with heme for binding to apo-IDO1. | ~9.5 nM | ~80% | Inhibited T-cell activation and induced cell death at μM concentrations. | [1] |
| Indoximod (1-MT) | Not a direct enzyme inhibitor; acts downstream of IDO1, potentially as a tryptophan mimetic that modulates mTORC1 signaling. | N/A (not a direct inhibitor) | N/A | May activate the Aryl Hydrocarbon Receptor (AhR) or mTOR pathways. | [11][12][13] |
Key Experimental Protocols
Protocol 1: General Assay for Small-Molecule Redox Activity
This protocol is adapted from methods designed to identify redox-cycling compounds in a high-throughput setting.[2] It measures the conversion of non-fluorescent resazurin to fluorescent resorufin, driven by the redox activity of the test compound.
Materials:
-
Black, low-volume 384-well plates
-
Resazurin stock solution (e.g., 1 mM in DMSO)
-
Dithiothreitol (DTT) stock solution (e.g., 10 mM in buffer)
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.5
-
Test compounds and controls (e.g., a known redox cycler and a negative control)
-
Fluorescence plate reader (Ex 560 nm, Em 590 nm)
Methodology:
-
Add 100 nL of test compounds (typically at a high concentration, e.g., 1 mM in DMSO) to the wells of the 384-well plate.
-
Prepare a fresh reaction mixture containing 5 µM resazurin and 50 µM DTT in the assay buffer.
-
Dispense 10 µL of the reaction mixture into each well containing the test compounds. The final concentration of the test compound would be ~10 µM.
-
Include control wells:
-
Positive Control: A known redox-cycling compound.
-
Negative Control: DMSO vehicle only.
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity of resorufin using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Interpretation: A significant increase in fluorescence in the presence of a test compound compared to the negative control indicates potential redox-cycling activity.[2]
Protocol 2: Intracellular ROS Detection using DCFH-DA
This protocol describes a common method to measure intracellular ROS levels in adherent cells treated with a test compound.[14][15] The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]
Materials:
-
Adherent cells of interest (e.g., HCT116, SKOV-3)
-
Appropriate cell culture medium (DMEM or McCoy's 5a)
-
24-well or 96-well clear-bottom black plates
-
DCFH-DA stock solution (e.g., 25 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Positive control for ROS induction (e.g., H₂O₂, doxorubicin, or Tert-Butyl Hydroperoxide (TBHP))[14][15]
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells into a 24-well or 96-well plate at an appropriate density to reach ~80-90% confluency on the day of the experiment. Incubate overnight at 37°C.[14]
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing your IDO1 inhibitor at various concentrations. Include wells for:
-
Untreated (negative) control.
-
Positive control (e.g., 100 µM TBHP for 2-4 hours).[15]
-
-
Incubate for the desired treatment period (e.g., 24 hours).
-
DCFH-DA Loading:
-
Prepare a fresh DCFH-DA working solution (e.g., 10-20 µM) in pre-warmed serum-free medium or PBS. Protect from light.
-
Remove the compound-containing medium from the wells and wash the cells once with warm PBS.[14]
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[14][15]
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.[14]
-
Add 100-200 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a plate reader (Excitation: ~485-490 nm, Emission: ~519-535 nm).[15]
-
Alternatively, visualize the cells under a fluorescence microscope using a standard FITC/GFP filter set.[14]
-
-
Data Analysis: Subtract the background fluorescence of untreated, non-dyed cells. Normalize the fluorescence intensity of treated cells to the untreated control. A dose-dependent increase in fluorescence indicates that the compound is inducing intracellular ROS production.
Mandatory Visualizations
References
- 1. oncotarget.com [oncotarget.com]
- 2. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule luminescent probes for the detection of cellular oxidizing and nitrating species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox reactions related to indoleamine 2,3-dioxygenase and tryptophan metabolism along the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
Navigating Ido-IN-15 Assays: A Technical Support Guide for Researchers
For researchers and drug development professionals working with the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-15, accurate and reliable assay results are paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and mitigate potential artifacts and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of assays used to evaluate this compound activity?
A1: The activity of this compound is typically assessed using a variety of in vitro methods, including absorbance-based, fluorescence-based, and chromatography-based (HPLC) assays.[1] Cell-based assays are also crucial for understanding the inhibitor's efficacy in a more physiologically relevant context.[1][2]
Q2: My absorbance-based assay is showing inconsistent results. What could be the cause?
A2: Inconsistencies in absorbance-based assays, which often rely on the detection of kynurenine using p-dimethylaminobenzaldehyde (p-DMAB), can arise from several factors. The test compound, this compound, or its metabolites may react with p-DMAB, leading to false positives. Additionally, colored compounds that absorb light at a similar wavelength (around 480 nm) can interfere with the measurement.[1] It is also critical to ensure the freshness of reagents like ascorbic acid and catalase.[1]
Q3: I am observing a high background signal in my fluorescence-based assay. How can I troubleshoot this?
A3: High background in fluorescence assays can be caused by the intrinsic fluorescence of this compound or other components in the sample.[3][4] It is essential to run appropriate controls, including wells with the compound alone, to quantify its fluorescent contribution. Particulate matter or lint in the assay plate can also scatter light and increase background readings.[3]
Q4: In my cell-based assay, this compound appears more potent than in the enzymatic assay. Why is there a discrepancy?
A4: A higher apparent potency in cell-based assays can be due to several factors. The compound might have off-target effects within the cell that are not captured in a purified enzyme assay.[5] Alternatively, the reducing environment within the cell may differ from the artificial reducing system (e.g., ascorbic acid and methylene blue) used in enzymatic assays, potentially affecting inhibitor activity.[5] It is also important to assess cell viability, as cytotoxicity can lead to a decrease in kynurenine production, mimicking inhibition.[6]
Q5: How can I confirm that the observed inhibition is specific to IDO1 and not an artifact?
A5: To ensure the specificity of this compound, it is recommended to use orthogonal assays, which employ different detection methods.[3] For example, confirming results from a fluorescence-based assay with an HPLC-based method that directly measures tryptophan and kynurenine levels can increase confidence.[7] Additionally, conducting counter-screens against other enzymes or pathways can help identify off-target effects.[4] Including a well-characterized IDO1 inhibitor as a positive control is also a crucial step.[8][9]
Troubleshooting Guide: Identifying Potential Artifacts
This guide provides a structured approach to identifying and resolving common artifacts in this compound assays.
| Potential Artifact | Possible Cause | Recommended Action |
| False Positives in Absorbance Assays | Compound reacts with p-DMAB (Ehrlich's reagent).[1] | Run a control with this compound and p-DMAB in the absence of the enzyme. Use an alternative detection method like HPLC. |
| Colored compound interference.[1] | Measure the absorbance of this compound at the detection wavelength (480 nm) and subtract this background. | |
| False Positives in Fluorescence Assays | Intrinsic fluorescence of this compound.[3] | Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths and subtract this from the experimental values. |
| Light scattering from compound precipitation. | Visually inspect the wells for precipitation. Test the solubility of this compound in the assay buffer. The inclusion of a non-ionic detergent like Triton X-100 (e.g., 0.01%) may help.[5] | |
| Non-Specific Inhibition | Redox cycling of this compound.[5] | The standard IDO1 enzymatic assay contains reducing agents (ascorbic acid, methylene blue) that can be susceptible to redox-cycling compounds.[5] Test the compound in an assay that detects H2O2 generation.[3] |
| Compound aggregation.[3] | Inhibition may be relieved by the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). Perform dynamic light scattering to assess for aggregate formation. | |
| Discrepancies Between Enzymatic and Cell-Based Assays | Cytotoxicity of this compound.[6] | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the IDO1 activity assay.[6] |
| Off-target effects.[5] | Profile this compound against a panel of other relevant enzymes or receptors. | |
| Different reducing environments.[5] | Consider using a more physiological reducing system in the enzymatic assay, such as one containing cytochrome P450 reductase/NADPH and cytochrome b5.[5] |
Experimental Protocols
Key Experiment: Cell-Based IDO1 Activity Assay
This protocol is adapted from established methods for assessing IDO1 inhibition in a cellular context.[1][6]
-
Cell Seeding: Seed a suitable cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells) into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[1][6]
-
IDO1 Induction: The following day, treat the cells with human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL to induce IDO1 expression.[6]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include appropriate controls: vehicle control (e.g., DMSO), a positive control inhibitor, and a negative control (no IFN-γ treatment).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
Harvest 140 µL of the cell culture supernatant.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1]
-
Centrifuge the samples to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.[1]
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of kynurenine produced in each well by comparing the absorbance values to a standard curve of known kynurenine concentrations. Determine the IC50 value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
IDO1 Signaling Pathway and Points of Inhibition
Caption: The IDO1 pathway leads to tryptophan depletion and kynurenine accumulation, suppressing T-cell function.
Experimental Workflow for Identifying Assay Artifacts
Caption: A logical workflow to systematically identify and exclude common assay artifacts.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
Validation & Comparative
A Comparative Analysis of Ido-IN-15 and Epacadostat: In Vitro Potency
This guide provides a detailed comparison of the in vitro potency of two indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Ido-IN-15 and Epacadostat. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their comparative efficacy based on available experimental data.
In Vitro Potency: A Head-to-Head Comparison
The following table summarizes the quantitative data on the in vitro potency of this compound and Epacadostat, primarily focusing on their half-maximal inhibitory concentration (IC50) values against the IDO1 enzyme.
| Compound | Target | Assay Type | IC50 Value (nM) | Selectivity |
| This compound | Human IDO1 | Enzymatic | < 0.51[1] | Not specified |
| Human IDO1 | Enzymatic | 127[2][3] | Not specified | |
| Epacadostat | Human IDO1 | Enzymatic | ~10[4][5][6] | Highly selective over IDO2 and TDO[4][5][6][7] |
| Human IDO1 | Enzymatic | 71.8[6][8][9] | - | |
| Human IDO1 | HeLa Cellular Assay | 7.4[10][11] | - | |
| Mouse IDO1 | HEK293/MSR Cellular Assay | 52.4 ± 15.7[4][6] | - |
Experimental Protocols
The determination of in vitro potency for IDO1 inhibitors typically involves enzymatic assays and cell-based assays. Below are detailed methodologies representative of those used in the cited studies.
Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of the compounds on the purified IDO1 enzyme.
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified human IDO1 by 50% (IC50).
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (this compound, Epacadostat) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
An assay mixture is prepared containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
The test compound, serially diluted to various concentrations, is added to the wells of the microplate.
-
Recombinant human IDO1 enzyme is added to the wells containing the test compound and assay mixture.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The plate is incubated at room temperature, and the conversion of tryptophan to N-formylkynurenine is monitored by measuring the increase in absorbance at 321 nm.[12]
-
The initial reaction rates are determined, and the IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based IDO1 Activity Assay (HeLa Cells)
This assay measures the ability of the compounds to inhibit IDO1 activity within a cellular context.
-
Objective: To determine the IC50 of the inhibitors on IDO1 activity in human cells.
-
Materials:
-
HeLa cells (or other suitable cell line expressing IDO1)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium
-
Test compounds (this compound, Epacadostat)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then stimulated with IFN-γ to induce the expression of the IDO1 enzyme.
-
Following stimulation, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
The cells are incubated for a specified period (e.g., 24-48 hours) to allow for the enzymatic conversion of tryptophan in the medium to kynurenine.
-
After incubation, a sample of the cell supernatant is collected and mixed with TCA to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[13]
-
The mixture is incubated, and then a solution of p-DMAB in acetic acid is added, which reacts with kynurenine to produce a colored product.
-
The absorbance is measured at 480 nm, and the concentration of kynurenine is determined.[13]
-
The IC50 values are calculated based on the reduction in kynurenine production in the presence of the inhibitor.
-
IDO1 Signaling Pathway and Mechanism of Inhibition
Indoleamine 2,3-dioxygenase 1 is a critical enzyme in the tryptophan catabolism pathway. Its activity has significant implications for immune surveillance, particularly in the tumor microenvironment.
Caption: IDO1 pathway and inhibitor action.
The overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine.[14] This metabolic shift results in the suppression of effector T-cell proliferation and activation while promoting the differentiation of regulatory T-cells, thus allowing cancer cells to evade the immune system.[15][16]
Both this compound and Epacadostat are designed to inhibit the enzymatic activity of IDO1. Epacadostat acts as a competitive inhibitor, blocking the binding of tryptophan to the enzyme.[4][7] By inhibiting IDO1, these compounds aim to restore local tryptophan levels and reduce kynurenine production, thereby reversing the immunosuppressive effects and enhancing the anti-tumor immune response.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IDO1-IN-15|CAS 2126853-17-4|DC Chemicals [dcchemicals.com]
- 3. IDO1-IN-15 I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]
- 4. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 10. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Epacadostat used for? [synapse.patsnap.com]
- 16. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ido-IN-15 and Linrodostat in Targeting the IDO1 Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Ido-IN-15 and Linrodostat. This analysis is supported by available experimental data on their potency and mechanism of action.
The enzyme IDO1 is a critical regulator of immune responses and a key target in cancer immunotherapy. It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which collectively suppress the function of effector T cells and promote immune tolerance, allowing cancer cells to evade immune surveillance. Both this compound and Linrodostat have been developed as small molecule inhibitors of IDO1 to counteract this immunosuppressive mechanism.
Quantitative Efficacy Data
The following tables summarize the available in vitro potency data for this compound and Linrodostat, providing a direct comparison of their inhibitory activities against the IDO1 enzyme and in cellular models.
Table 1: In Vitro Enzymatic Inhibition of IDO1
| Compound | Assay Type | IC50 (nM) | Source |
| This compound | Enzymatic | 127 | [1][2] |
| Linrodostat | Enzymatic | 1.7 | [3][4][5] |
Table 2: Cellular IDO1 Inhibition (Kynurenine Production)
| Compound | Cell Line | IC50 (nM) | Source |
| This compound | Not Specified | Potent (data limited) | |
| Linrodostat | HeLa | 1.7 | [3] |
| HEK293 (hIDO1) | 1.1 | [3][6][7][8] |
Mechanism of Action
While both compounds target IDO1, they exhibit different mechanisms of inhibition.
This compound is described as a potent IDO1 inhibitor, though detailed public information on its specific binding mode and reversibility is limited.
Linrodostat (BMS-986205) is a potent and selective oral inhibitor of IDO1.[9][10] It acts as an irreversible inhibitor by binding to the apo-form of the enzyme, which lacks the heme cofactor.[11] This mechanism prevents the subsequent activation of IDO1.[12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway targeted by these inhibitors and a general workflow for evaluating their efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are generalized protocols for key experiments used to characterize IDO1 inhibitors.
IDO1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.
-
Reaction Mixture Preparation : A typical reaction mixture contains potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), ascorbic acid and methylene blue (as a reducing system), and catalase.[13]
-
Enzyme and Inhibitor Incubation : Recombinant human IDO1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or Linrodostat) for a specified period at a controlled temperature.
-
Reaction Initiation and Termination : The enzymatic reaction is initiated by the addition of L-tryptophan. The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at 37°C and then terminated by adding a strong acid, such as trichloroacetic acid (TCA).[14]
-
Detection of Kynurenine : The amount of N-formylkynurenine produced is converted to kynurenine by the acidic conditions and subsequent heating. Kynurenine levels are then quantified, typically by measuring absorbance at 321 nm or by using high-performance liquid chromatography (HPLC).[13]
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cellular IDO1 Assay (Kynurenine Measurement)
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
-
Cell Culture and IDO1 Induction : Human cancer cell lines that express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, are commonly used.[15] Cells are plated in 96-well plates and allowed to adhere. IDO1 expression is then induced by treating the cells with interferon-gamma (IFN-γ) for approximately 24 hours.[15]
-
Inhibitor Treatment : After IDO1 induction, the cell culture medium is replaced with fresh medium containing varying concentrations of the test inhibitor.
-
Sample Collection and Preparation : Following a 24-48 hour incubation with the inhibitor, the cell culture supernatant is collected. To measure kynurenine, the supernatant is treated with TCA to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[15]
-
Kynurenine Quantification : The kynurenine concentration in the supernatant is determined. A common method involves adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which forms a yellow-colored complex with kynurenine that can be measured spectrophotometrically at 480 nm.[15] Alternatively, HPLC can be used for more precise quantification.
-
Data Analysis : The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
Conclusion
Based on the available preclinical data, Linrodostat demonstrates superior in vitro potency as an IDO1 inhibitor compared to this compound, with a significantly lower IC50 value in both enzymatic and cellular assays. Furthermore, Linrodostat's mechanism as an irreversible inhibitor targeting the apo-enzyme is well-characterized. While this compound is also a potent inhibitor, a more comprehensive public dataset, including detailed cellular activity and in vivo efficacy, would be necessary for a more complete head-to-head comparison. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other IDO1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IDO1-IN-15 I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Linrodostat - MedChem Express [bioscience.co.uk]
- 8. Linrodostat | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
Validating the Specificity of Ido-IN-15 for IDO1: A Comparative Guide
For researchers and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of Ido-IN-15, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), alongside other well-characterized IDO1 inhibitors. While peer-reviewed experimental data on the broader specificity of this compound is limited, this guide consolidates available information and presents it in the context of established alternatives.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[1] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a crucial role in suppressing T-cell responses, thereby allowing tumor cells to evade immune surveillance.[1][2] This has made IDO1 a significant target for cancer immunotherapy.[3]
Comparative Analysis of IDO1 Inhibitor Potency and Specificity
The following table summarizes the available quantitative data for this compound and compares it with other notable IDO1 inhibitors, Epacadostat and Navoximod. Specificity is assessed by comparing the 50% inhibitory concentration (IC50) against IDO1 with that of the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO). A higher IC50 value indicates lower potency.
| Inhibitor | Target | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Selectivity over IDO2 | Selectivity over TDO |
| This compound | IDO1 | < 0.51 nM[4] | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Epacadostat | IDO1 | ~10 nM[3] | ~71.8 nM[3] | >1000-fold[3] | >1000-fold[3] |
| Navoximod (GDC-0919) | IDO1 | 7 nM (Ki)[5] | 75 nM[5] | ~10-20-fold vs TDO[5] | ~10-20-fold vs TDO[5] |
Note: The data for this compound is sourced from a vendor and references a patent highlight rather than a comprehensive, peer-reviewed study, hence the lack of detailed specificity data.
Experimental Protocols
To validate the specificity and potency of an IDO1 inhibitor, standardized enzymatic and cell-based assays are employed.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant IDO1 enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing potassium phosphate buffer (pH 6.5), L-tryptophan as the substrate, ascorbic acid as a reducing agent, and methylene blue as a cofactor.
-
Enzyme and Inhibitor Incubation: Recombinant human IDO1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period at a controlled temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan.
-
Reaction Termination and Product Measurement: The reaction is stopped after a specific time, often by adding an acid like trichloroacetic acid. The product, N-formylkynurenine, is then converted to kynurenine.
-
Quantification: Kynurenine concentration is quantified by measuring its absorbance at 321 nm using a spectrophotometer or by HPLC.[6]
-
IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Methodology:
-
Cell Culture: Human cancer cells known to express IDO1, such as HeLa or A431 cells, are cultured in 96-well plates.
-
IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[7]
-
Inhibitor Treatment: The cells are then treated with a range of concentrations of the test inhibitor.
-
Tryptophan Addition: L-tryptophan is added to the cell culture medium.
-
Kynurenine Measurement: After a further incubation period (e.g., 24-48 hours), the supernatant is collected, and the concentration of kynurenine is measured. This is often done using a colorimetric method involving Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to produce a yellow-colored product that can be measured spectrophotometrically at around 480 nm.[7]
-
IC50 Calculation: The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
To assess specificity, similar assays are performed using cell lines engineered to express IDO2 or TDO.
Visualizing the IDO1 Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the IDO1 signaling pathway and a typical experimental workflow for validating an IDO1 inhibitor.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for validating an IDO1 inhibitor.
References
- 1. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 6. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Ido-IN-15: A Comparative Analysis of Selectivity Against IDO2 and TDO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of Ido-IN-15 against the enzymes Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO). Due to the limited publicly available data on the direct inhibitory activity of this compound against IDO2 and TDO, this guide also includes a comparative analysis with other well-characterized IDO1 inhibitors to provide a broader context for its potential selectivity.
Executive Summary
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the available IC50 data for this compound and provides a comparison with other key IDO1 inhibitors. This allows for an indirect assessment of this compound's potential selectivity in the context of current drug development standards.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. IDO2 | Selectivity vs. TDO |
| This compound | IDO1 | < 0.51 / 127 [1][2] | Not Reported | Not Reported |
| Epacadostat | IDO1 | 10 - 12[3][4] | >100-fold[3][4] | >100-fold / >1000-fold[3][4][5] |
| Navoximod | IDO1 | 75[6] | Not appreciably inhibited[3][4] | ~20-fold[3][4] |
| BMS-986205 | IDO1 | 1.1 - 1.7[6] | Not appreciably inhibited[3][4] | >100-fold / >2000[3][4][6] |
Signaling Pathway
The catabolism of tryptophan through the kynurenine pathway is initiated by the enzymes IDO1, IDO2, and TDO. These enzymes catalyze the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the local environment can lead to the suppression of T-cell and natural killer (NK) cell function and the activation of regulatory T cells (Tregs), thereby promoting immune tolerance that can be exploited by cancer cells to evade the immune system.[7]
Caption: Tryptophan Catabolism Pathway.
Experimental Protocols
The determination of an inhibitor's selectivity profile typically involves a combination of biochemical and cell-based assays.
Biochemical Assay for IDO1, IDO2, and TDO Inhibition
This assay directly measures the enzymatic activity of purified recombinant IDO1, IDO2, and TDO in the presence of the test compound.
Objective: To determine the IC50 value of an inhibitor against each enzyme.
Materials:
-
Purified recombinant human IDO1, IDO2, and TDO enzymes.
-
L-Tryptophan (substrate).
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Cofactors (e.g., ascorbate, methylene blue).
-
Catalase.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Trichloroacetic acid (TCA) to stop the reaction.
-
p-Dimethylaminobenzaldehyde (DMAB, Ehrlich's reagent) for kynurenine detection.
-
96-well microplate and plate reader.
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and catalase.
-
Add the test inhibitor at a range of concentrations to the wells of the microplate.
-
Add the respective enzyme (IDO1, IDO2, or TDO) to the wells.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[8]
-
Stop the reaction by adding TCA.[8]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8]
-
Centrifuge the plate to pellet any precipitate.[8]
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[9]
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Caption: Biochemical Assay Workflow.
Cell-Based Assay for IDO1 Inhibition
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context, which can provide insights into cell permeability and intracellular target engagement.
Objective: To determine the cellular IC50 value of an inhibitor.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3).[9]
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.[9]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Reagents for kynurenine detection as described in the biochemical assay.
-
96-well cell culture plate.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[9]
-
Add the test inhibitor at a range of concentrations to the cells.
-
Incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and DMAB method as described above.[8][9]
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the cellular IC50 value.
Caption: Cell-Based Assay Workflow.
Conclusion
This compound is a highly potent inhibitor of IDO1. While its direct selectivity profile against IDO2 and TDO remains to be fully characterized in publicly accessible literature, a comparative analysis with established IDO1 inhibitors like Epacadostat and BMS-986205, which exhibit high selectivity, provides a benchmark for its potential therapeutic window. Further studies are required to elucidate the complete selectivity profile of this compound to fully assess its potential as a clinical candidate in cancer immunotherapy. The experimental protocols outlined in this guide provide a standardized framework for conducting such essential selectivity studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IDO1-IN-15 I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Ido-IN-15: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ido-IN-15's mechanism of action with other leading indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways.
Introduction to this compound and the IDO1 Pathway
This compound is a novel and potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a critical regulator of immune responses and is frequently overexpressed in tumor cells, where it contributes to an immunosuppressive microenvironment, allowing cancer cells to evade immune surveillance. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.
The IDO1 enzyme catalyzes the conversion of the essential amino acid L-tryptophan into N-formylkynurenine. This process has two main immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation and activation, and the production of kynurenine and its downstream metabolites, which can induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs). By blocking this enzymatic activity, IDO1 inhibitors aim to restore anti-tumor immunity.
Visualizing the IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism by which inhibitors like this compound intervene.
References
Assessing the Binding Affinity of Ido-IN-15 to IDO1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-15, against other prominent IDO1 inhibitors. The data presented is compiled from publicly available experimental results to offer an objective overview for researchers in immunology and oncology.
Comparative Binding Affinity of IDO1 Inhibitors
The inhibitory potency of this compound and its counterparts is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | 127 | Not Specified | [1] |
| Epacadostat (INCB24360) | 73 (enzymatic) | Enzymatic Assay | [2] |
| 12 (cell-based) | Cell-based Assay | [3] | |
| Navoximod (GDC-0919) | 7 (Ki) / 75 (EC50) | Not Specified / Cell-based | [4] |
| Linrodostat (BMS-986205) | 1.7 (HeLa cells) | Cell-based Assay | [5] |
| 1.1 (HEK293-hIDO1) | Cell-based Assay | [5] |
Experimental Protocols
The determination of IC50 values for IDO1 inhibitors typically involves either cell-based or enzymatic assays that measure the production of kynurenine, the downstream product of IDO1-mediated tryptophan catabolism.
Cell-Based IDO1 Activity Assay (Kynurenine Detection)
This protocol is a generalized procedure based on common methodologies for assessing IDO1 inhibition in a cellular context.
Objective: To measure the concentration of an inhibitor required to reduce the IDO1-mediated production of kynurenine by 50% in cultured cells.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3).
-
Cell culture medium (e.g., DMEM, McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Recombinant human interferon-gamma (IFN-γ).
-
L-tryptophan.
-
Test inhibitors (e.g., this compound) and control inhibitors (e.g., Epacadostat).
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the chosen human cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
IDO1 Induction: Stimulate the cells with an optimal concentration of IFN-γ (e.g., 100 ng/mL) to induce the expression of the IDO1 enzyme. Incubate for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the test and control inhibitors in a cell culture medium containing a fixed concentration of L-tryptophan.
-
Remove the IFN-γ-containing medium from the cells and add the inhibitor dilutions. Include wells with no inhibitor as a positive control for IDO1 activity and wells with a known potent inhibitor as a reference.
-
Incubate the plate for a defined period (e.g., 24-48 hours) to allow for IDO1 activity and inhibition.
-
Kynurenine Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add TCA to each well to precipitate proteins and stop the enzymatic reaction.
-
Incubate to allow for the hydrolysis of N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to another 96-well plate.
-
Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at approximately 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each well from the standard curve.
-
Plot the percentage of IDO1 inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizing Key Pathways and Processes
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway of tryptophan metabolism, a key mechanism of immune suppression in the tumor microenvironment.
Caption: IDO1-mediated tryptophan catabolism leads to immune suppression.
Experimental Workflow for Binding Affinity Assessment
The following diagram outlines the general workflow for determining the IC50 of an IDO1 inhibitor using a cell-based assay.
Caption: A streamlined workflow for assessing IDO1 inhibitor potency.
References
Ido-IN-15: A Comparative Benchmark Analysis Against Established IDO1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-15, against established standards in the field: Epacadostat, Navoximod, and BMS-986205. This analysis is supported by a review of available in vitro and in vivo experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
The enzyme IDO1 is a critical regulator of immune responses and its upregulation in the tumor microenvironment is a key mechanism of cancer immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 suppresses the function of effector T cells and promotes the activity of regulatory T cells, thereby fostering an immunosuppressive milieu that allows tumors to grow unchecked. The development of small molecule inhibitors targeting IDO1 has therefore emerged as a promising strategy in cancer immunotherapy. This guide benchmarks the performance of this compound against well-characterized IDO1 inhibitors to aid in the evaluation of its therapeutic potential.
Performance Snapshot: this compound vs. Key Competitors
To facilitate a clear comparison, the following table summarizes the in vitro potency of this compound and the standard IDO1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | IDO1 | 127[1] | Information on selectivity against IDO2 and TDO is not readily available in the public domain. |
| Epacadostat | IDO1 | 10 - 71.8[2][3][4] | Highly selective for IDO1 over IDO2 and Tryptophan 2,3-dioxygenase (TDO).[2] |
| Navoximod | IDO1 | 7 (Ki) / 75 (EC50)[5][6][7] | Potent inhibitor of the IDO pathway. |
| BMS-986205 | IDO1 | 1.1 - 1.7[8][9][10] | Selective and irreversible inhibitor of IDO1, does not significantly block IDO2 or TDO.[11][8] |
Delving into the Mechanism: The IDO1 Signaling Pathway
The immunosuppressive effects of IDO1 are mediated through the kynurenine pathway. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites have profound effects on the immune system, particularly on T cell function.
Experimental Protocols for Inhibitor Evaluation
The benchmarking of IDO1 inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays commonly used in the field.
In Vitro IDO1 Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of IDO1.
Methodology:
-
Reagents and Materials: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and potassium phosphate buffer.
-
Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
A reaction mixture containing potassium phosphate buffer (pH 6.5), L-tryptophan, ascorbic acid, methylene blue, and catalase is prepared.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of recombinant IDO1 enzyme.
-
The plate is incubated at room temperature.
-
The formation of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, is measured by monitoring the increase in absorbance at 321 nm over time using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cellular Assay for IDO1 Activity (Kynurenine Measurement)
This assay assesses the ability of an inhibitor to block IDO1 activity within a cellular context.
Methodology:
-
Cell Line: A human cancer cell line that expresses IDO1 upon stimulation, such as HeLa or SKOV-3 cells, is commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
To induce IDO1 expression, cells are treated with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).
-
The culture medium is then replaced with fresh medium containing various concentrations of the test inhibitor.
-
After an incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where kynurenine reacts with p-dimethylaminobenzaldehyde to produce a colored product that can be quantified by measuring absorbance at 480 nm. Alternatively, more sensitive methods like HPLC or LC-MS/MS can be used.
-
-
Data Analysis: The percentage of inhibition of kynurenine production is calculated for each inhibitor concentration relative to the vehicle-treated control. The IC50 value is then determined as described for the enzyme activity assay.
In Vivo Tumor Model for Efficacy Evaluation
Animal models are crucial for evaluating the anti-tumor efficacy of IDO1 inhibitors in a physiological setting.
Methodology:
-
Animal Model: Syngeneic mouse tumor models, where immunocompetent mice are implanted with a cancer cell line derived from the same genetic background (e.g., CT26 colon carcinoma in BALB/c mice or B16F10 melanoma in C57BL/6 mice), are frequently used.
-
Procedure:
-
Tumor cells are injected subcutaneously into the flank of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
At the end of the study, plasma and tumor tissue can be collected to measure tryptophan and kynurenine levels to assess the in vivo pharmacodynamic effects of the inhibitor.
-
-
Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed differences. The reduction in the kynurenine/tryptophan ratio in plasma and tumors serves as a biomarker of IDO1 inhibition in vivo.
Experimental Workflow for IDO1 Inhibitor Screening
The process of identifying and characterizing novel IDO1 inhibitors typically follows a structured workflow, from initial high-throughput screening to in vivo validation.
Conclusion
Based on the available in vitro data, this compound demonstrates potent inhibitory activity against the IDO1 enzyme, with an IC50 of 127 nM.[1] While this positions it as a promising candidate, a comprehensive evaluation of its performance necessitates further investigation, particularly regarding its in vivo efficacy and selectivity profile. The established benchmarks set by inhibitors like Epacadostat, Navoximod, and the highly potent BMS-986205, provide a clear framework for the continued development and assessment of this compound. Future studies focusing on its effects on tumor growth and the tumor microenvironment in relevant preclinical models will be critical in elucidating its full therapeutic potential as a novel cancer immunotherapeutic agent.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fortislife.com [fortislife.com]
- 7. oncology.labcorp.com [oncology.labcorp.com]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ido-IN-15
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ido-IN-15 in a research environment. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this potent compound.
Hazard Identification and Safety Data Summary
This compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and requires careful handling to minimize exposure. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS). Key safety information is summarized in the table below.
| Hazard Category | Description | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.[1] | P260: Do not breathe dust.[1][2] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the designated handling area.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.
Operational Plan: Step-by-Step Handling and Solution Preparation
This section outlines the procedural workflow for safely handling solid this compound and preparing solutions. All operations involving the solid compound must be performed within a certified chemical fume hood or other suitable containment enclosure.
Experimental Workflow for Handling this compound
Caption: A typical laboratory workflow for the safe handling of potent solid compounds and preparation of solutions.
Detailed Protocol:
-
Preparation:
-
Assemble all necessary materials: this compound, appropriate solvent (e.g., DMSO), vials, and pipettes.
-
Ensure all required PPE is correctly worn.
-
Prepare the workspace within the fume hood by laying down absorbent bench paper.
-
-
Weighing the Compound:
-
Place a clean, empty vial on an analytical balance and tare the weight.
-
Carefully add the desired amount of this compound powder to the vial using a spatula. Avoid creating dust.
-
Record the final mass of the compound.
-
-
Solution Preparation:
-
Using a calibrated pipette, add the calculated volume of solvent to the vial containing the this compound.
-
Cap the vial securely and mix by vortexing or sonicating until the solid is completely dissolved.
-
-
Storage:
-
Transfer the prepared solution to a clearly labeled stock container. The label should include the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution under the recommended conditions (e.g., -20°C or -80°C for long-term storage).[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
IDO1 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the IDO1 enzyme. IDO1 is a key regulator of the kynurenine pathway of tryptophan metabolism, which has significant implications for immune response.
IDO1 Metabolic Pathway
Caption: The role of IDO1 in the kynurenine pathway and its inhibition by this compound.
The IDO1 enzyme catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine.[4] This metabolic activity leads to local tryptophan depletion and the production of kynurenine metabolites, both of which contribute to the suppression of T-cell activity and the promotion of an immune-tolerant microenvironment.[3] By inhibiting IDO1, this compound blocks this pathway, thereby preventing the immunosuppressive effects and potentially enhancing anti-tumor immune responses.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
